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2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Documentation Hub

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  • Product: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • CAS: 1159882-43-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine framework represents a "privileged" heterocyclic scaffold in medicinal chemistry, demonstrating signi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine framework represents a "privileged" heterocyclic scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic targets. This technical guide focuses on a key analog, 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine , a molecule of increasing interest as a foundational structure for the development of targeted therapeutics, most notably as inhibitors of oncogenic KRAS mutants. We will delve into its chemical architecture, physicochemical properties, a plausible synthetic pathway, and its critical role in the design of next-generation pharmaceuticals. This document serves as a comprehensive resource, synthesizing field-proven insights with detailed experimental considerations to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of the Tetrahydropyridopyrimidine Core

The fusion of pyrimidine and pyridine rings to form the tetrahydropyridopyrimidine (THPP) system creates a three-dimensional structure with a rich potential for biological interactions. As a class of compounds, THPPs are diaza-analogs of tetrahydroisoquinolines (THIQs), a well-established pharmacophore. The strategic placement of nitrogen atoms within the THPP core can significantly enhance key physicochemical properties desirable in drug candidates, such as improved solubility, polarity, and metabolic stability.[1]

The versatility of the THPP scaffold is evidenced by its application in developing inhibitors for a wide range of biological targets, including:

  • Extracellular signal-regulated kinase (Erk2)[2][3]

  • Valosin-containing protein (VCP/p97) for acute myeloid leukemia (AML)[4]

  • Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR)[5]

  • Human topoisomerase II[6]

Most recently, the pyrido[3,4-d] isomer has emerged as a critical core structure for developing inhibitors against mutated forms of the KRAS protein, a key driver in many aggressive cancers such as non-small cell lung cancer.[7][8] This guide will focus on the 2-cyclopropyl substituted variant, a key building block in this promising therapeutic area.

Molecular Structure and Physicochemical Properties

The fundamental structure of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine combines the rigid, fused heterocyclic core with a cyclopropyl group at the 2-position of the pyrimidine ring.

Chemical Structure Diagram

Caption: Chemical structure of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

The Role of the Cyclopropyl Moiety

The inclusion of a cyclopropyl group is a common and strategic choice in medicinal chemistry. These strained ring systems offer several advantages:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can increase the half-life of a drug candidate and reduce potential drug-drug interactions.

  • Structural Rigidity: The cyclopropyl group imparts conformational constraint, which can lock the molecule into a bioactive conformation, improving potency and selectivity for its target.

  • Improved Physicochemical Properties: It can enhance properties like lipophilicity and cell permeability.

However, it is also important to note that in certain contexts, particularly when attached to an amine, the cyclopropyl group can be susceptible to CYP-mediated bioactivation, potentially forming reactive metabolites.

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, a compilation of data from chemical suppliers and predictive models provides a useful profile for research and development.

PropertyValueSource
CAS Number 1159882-43-5Guidechem
Molecular Formula C₁₀H₁₃N₃Guidechem
Molecular Weight 175.23 g/mol Guidechem
Appearance Light Yellow SolidMilliporeSigma
LogP (Predicted) -0.50Guidechem
Boiling Point (Predicted) 321.8 ± 32.0 °C at 760 mmHgGuidechem
Density (Predicted) 1.2 ± 0.1 g/cm³Guidechem
Flash Point (Predicted) 148.4 ± 25.1 °CGuidechem
Refractive Index (Predicted) 1.597Guidechem

Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed high-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of tert-butyl 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

  • Reaction Setup: To a solution of commercially available tert-butyl 4-oxopiperidine-1-carboxylate in a suitable solvent (e.g., ethanol or isopropanol), add cyclopropanecarboximidamide hydrochloride.

  • Base Addition: Add a non-nucleophilic base, such as sodium ethoxide or potassium tert-butoxide, portion-wise at room temperature.

  • Cyclocondensation: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Causality Note: The use of a Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions and directs the cyclocondensation to form the desired [3,4-d] isomeric system.

Step 2: Synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (Final Product)

  • Deprotection: Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature.

  • Monitoring: Monitor the deprotection reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Isolation: Concentrate the reaction mixture under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. For the free base, neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

  • Final Purification: Dry the organic extracts, concentrate, and if necessary, purify the final product by recrystallization or a final column chromatography to yield 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Analytical Characterization

A full characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques should be employed:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and the presence of the cyclopropyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the solid compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in Medicinal Chemistry: A Scaffold for KRAS Inhibitors

The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling pathways controlling cell growth, proliferation, and survival. Mutations in the KRAS gene, particularly at the G12 codon, are among the most common drivers of human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets.

Recent breakthroughs have led to the development of covalent inhibitors that specifically target the cysteine residue in the KRAS-G12C mutation. However, other mutations like KRAS-G12D lack this reactive cysteine, necessitating the development of non-covalent, allosteric inhibitors.

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has proven to be a highly effective core for developing potent and selective inhibitors for both G12C and G12D KRAS mutants.[7][8]

Mechanism of Action and Binding Mode

Inhibitors based on this scaffold target a novel, allosteric binding site known as the "switch-II pocket," which is present when KRAS is in its inactive, GDP-bound state.

G cluster_0 KRAS Signaling Cascade KRAS_GDP KRAS (Inactive) GDP-bound GEF SOS1 (GEF) KRAS_GDP->GEF Activation Inhibitor THPP Inhibitor (e.g., 2-Cyclopropyl-THPP derivative) KRAS_GDP->Inhibitor Binds to Switch-II Pocket KRAS_GTP KRAS (Active) GTP-bound GAP GAP KRAS_GTP->GAP Inactivation Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream GEF->KRAS_GTP GAP->KRAS_GDP Proliferation Cell Proliferation Downstream->Proliferation

Sources

Exploratory

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS 1159882-43-5 molecular weight

Executive Summary In the landscape of modern Fragment-Based Drug Discovery (FBDD) and targeted therapeutics, the selection of core scaffolds dictates the downstream success of a lead compound. 2-Cyclopropyl-5,6,7,8-tetra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern Fragment-Based Drug Discovery (FBDD) and targeted therapeutics, the selection of core scaffolds dictates the downstream success of a lead compound. 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS 1159882-43-5) has emerged as a highly privileged bicyclic building block. With a precisely tuned molecular weight of 175.23 g/mol [1], this scaffold offers an optimal balance of structural rigidity, sp³ character, and vectorial projection. This technical guide explores the physicochemical causality, pharmacophore dynamics, and validated experimental protocols for integrating this molecule into advanced drug discovery pipelines.

Physicochemical Profiling & Structural Causality

Understanding the intrinsic properties of a building block is critical for predicting its behavior in biological systems and synthetic workflows. The table below summarizes the quantitative data and the mechanistic causality behind these metrics.

PropertyValueCausality / Significance in Drug Design
CAS Registry Number 1159882-43-5Unique identifier for global procurement and intellectual property tracking.
Molecular Formula C₁₀H₁₃N₃High fraction of sp³ carbons (Fsp³) in the tetrahydropyridine ring enhances aqueous solubility and limits off-target flat-aromatic toxicity[1].
Molecular Weight 175.23 g/mol Ideal fragment size. Leaves a ~325 g/mol buffer to elaborate the molecule before exceeding Lipinski’s Rule of 5 (MW < 500)[2].
Density 1.2 ± 0.1 g/cm³Characteristic of nitrogen-dense, tightly packed bicyclic systems[1].
Boiling Point 321.8 ± 32.0 °CHigh boiling point indicates strong intermolecular dipole-dipole interactions facilitated by the pyrimidine nitrogens[1].
SMILES String C1CC1C1=NC=C2CCNCC2=N1Confirms the connectivity: a cyclopropyl group at C2, and a secondary amine at N7 of the fused tetrahydropyridine ring[3].

Structural Rationale: The incorporation of the 2-cyclopropyl group is a deliberate medicinal chemistry strategy. Unlike flexible aliphatic chains (e.g., propyl or butyl groups) which incur high entropic penalties upon target binding, the cyclopropyl ring is conformationally locked. Furthermore, it provides a robust steric shield that is highly resistant to cytochrome P450-mediated oxidative metabolism, significantly improving the pharmacokinetic half-life of the resulting drug candidate.

Pharmacophore Dynamics & Target Binding

The pyrido[3,4-d]pyrimidine core is a bioisostere of the purine ring, making it an exceptional scaffold for ATP-competitive kinase inhibitors. The molecule presents three distinct functional zones, each serving a specific vectorial purpose in the binding pocket.

Pharmacophore Core Pyrido[3,4-d]pyrimidine Core H-Bond Acceptor (N1/N3) Cyc 2-Cyclopropyl Group Hydrophobic Shielding Core->Cyc C2 Substitution NH Tetrahydropyridine N7 Solvent-Exposed Linker Core->NH Fused Ring System Target1 Kinase Hinge Region Core->Target1 H-Bonds Target2 Hydrophobic Pocket Cyc->Target2 Van der Waals Target3 Solvent Front / Target Protein NH->Target3 Covalent/Non-Covalent Linkage

Pharmacophore mapping of 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Experimental Protocols: N7-Functionalization Workflow

The secondary amine at the N7 position of the tetrahydropyridine ring is the primary synthetic handle. Below is a self-validating protocol for N-acylation, designed to ensure high yields while preventing side reactions.

Workflow A Building Block CAS 1159882-43-5 (Secondary Amine) B Amide Coupling (HATU, DIPEA, DMF) A->B Electrophile Addition C Reductive Amination (NaBH(OAc)3, DCE) A->C Aldehyde/Ketone Addition D Kinase Inhibitor Candidate B->D Purified via Prep-HPLC E GPCR Ligand Candidate C->E Purified via Prep-HPLC

Synthetic workflow for N7-functionalization of the tetrahydropyridine scaffold.
Step-by-Step N-Acylation Protocol (Self-Validating System)

Objective: Couple a target carboxylic acid to the N7 position. Causality: HATU is selected over traditional EDC/HOBt due to its superior kinetics in coupling sterically hindered secondary amines. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge protons without competing for the activated ester.

  • Pre-Activation: In an oven-dried flask under N₂ atmosphere, dissolve the target carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv.). Causality: Allowing 10 minutes of pre-activation forms the highly reactive OAt-ester intermediate, minimizing the risk of direct guanidinylation of the amine by HATU.

  • Coupling: Add 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 equiv.)[1] to the reaction mixture. Stir at 25 °C.

  • In-Process Control (IPC) & Validation: At t = 2 hours, withdraw a 5 µL aliquot and dilute in 1 mL of LC-MS grade Acetonitrile. Validation Check: Run a rapid LC-MS gradient. The reaction is validated to proceed to step 4 only when the starting material peak (m/z 176.2 [M+H]⁺) is completely consumed and replaced by the product mass.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Causality: The mild basicity of NaHCO₃ neutralizes any residual acid, while the aqueous wash effectively partitions the DMF solvent away from the organic product layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient).

Analytical Validation & Quality Control

To ensure the structural integrity of the procured or synthesized 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine[3], researchers must employ the following self-validating analytical parameters:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Target Mass: Look for a sharp base peak at m/z 176.2 [M+H]⁺ , corresponding to the exact mass of the protonated C₁₀H₁₃N₃ species.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • Cyclopropyl Signature: A distinct multiplet upfield between 0.8–1.0 ppm (4H, CH₂) and 1.9–2.1 ppm (1H, CH).

    • Tetrahydropyridine Core: Methylene protons adjacent to the nitrogen will appear as triplets around 2.8 ppm and 3.4 ppm , with the isolated methylene (C5) appearing as a singlet near 3.9 ppm .

    • Pyrimidine Aromatic Proton: A sharp singlet at approximately 8.4 ppm confirms the presence of the C4-H on the pyrimidine ring.

Conclusion

The 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a masterclass in modern medicinal chemistry design. By coupling a low molecular weight (175.23 g/mol ) with high Fsp³ character and metabolic stability, it provides an ideal starting point for library generation. Adhering to the rigorous, self-validating synthetic and analytical protocols outlined in this guide will ensure high-fidelity translation from raw building block to advanced preclinical candidate.

References

Sources

Foundational

Mechanism of action for 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives

An In-Depth Technical Guide to the Mechanism of Action: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives as Dual-Node MAPK Pathway Modulators Executive Summary The hyperactivation of the mitogen-activa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives as Dual-Node MAPK Pathway Modulators

Executive Summary

The hyperactivation of the mitogen-activated protein kinase (MAPK) pathway is a hallmark of numerous malignancies, predominantly driven by mutations in upstream GTPases (e.g., KRAS) or downstream kinases (e.g., ERK1/2). In recent years, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (THPP) scaffold has emerged as a highly privileged pharmacophore in oncology. Specifically, derivatives bearing a 2-cyclopropyl substitution have demonstrated remarkable versatility, acting as potent inhibitors at multiple nodes of the MAPK cascade.

This whitepaper dissects the structural pharmacology, dual-node mechanisms of action (targeting both KRAS G12C/D and ERK2), and the self-validating experimental workflows required to characterize 2-cyclopropyl-THPP (2-CP-THPP) derivatives.

Structural Pharmacology of the Core Scaffold

The efficacy of the 2-CP-THPP scaffold stems from its unique three-dimensional geometry and electronic distribution, which allows it to exploit specific hydrophobic and allosteric pockets within target proteins.

  • The Tetrahydropyrido[3,4-d]pyrimidine Core: The planar pyrimidine face acts as a critical hydrogen-bond acceptor/donor system. In kinase targets (like ERK2), this face mimics the adenine ring of ATP, forming essential bidentate interactions with the hinge region. The saturated tetrahydropyridine ring provides a flexible, non-planar vector. This sp3 -rich ring is crucial for attaching electrophilic warheads (for covalent inhibition) or bulky lipophilic groups without disrupting the planar binding of the pyrimidine core.

  • The 2-Cyclopropyl Substitution: The cyclopropyl group is a classic bioisostere that provides a unique blend of steric compactness and lipophilicity. Due to the strained, bent "banana bonds" of the cyclopropyl ring, it possesses partial π -character, allowing it to participate in weak CH−π interactions with aromatic residues in the target binding site. It perfectly occupies the small, hydrophobic sub-pockets found in the KRAS Switch-II region and the ERK2 adenine-binding pocket, enhancing target residence time while shielding the pyrimidine core from rapid metabolic degradation.

Dual-Node Mechanism of Action

The 2-CP-THPP derivatives are unique in their ability to be synthetically tuned to target either the apex (KRAS) or the effector node (ERK2) of the MAPK pathway.

Node A: KRAS (G12C and G12D) Inhibition

KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. 2-CP-THPP derivatives target the Switch-II pocket (S-IIP) , an allosteric cleft that becomes accessible primarily in the GDP-bound state.

  • Covalent Trapping (KRAS-G12C): When the tetrahydropyridine nitrogen is functionalized with an acrylamide warhead, the molecule acts as an irreversible covalent inhibitor. The 2-cyclopropyl group anchors the scaffold into the hydrophobic cleft formed by Val9 and Met72. This precise orientation positions the acrylamide warhead in close proximity to the mutant Cysteine-12, facilitating a rapid Michael addition. This locks KRAS in the inactive "OFF" state, preventing interaction with downstream RAF kinases ().

  • Non-Covalent Allostery (KRAS-G12D): For the G12D mutation, which lacks a reactive nucleophile, 2-CP-THPP derivatives are engineered with basic amine moieties (e.g., homopiperazine) to form critical salt bridges with the mutant Aspartate-12 and surrounding residues like Glu92/His95. The rigid THPP core ensures the entropic penalty of binding remains low ().

Node B: ERK2 Kinase Inhibition

When optimized for downstream targeting, the 2-CP-THPP scaffold acts as a Type I, ATP-competitive kinase inhibitor. The N1 and N3 nitrogens of the pyrimidine ring form canonical hydrogen bonds with the backbone amide of Met108 in the ERK2 hinge region. The 2-cyclopropyl moiety projects deep into the hydrophobic specificity pocket, displacing ordered water molecules and driving a favorable enthalpic shift ().

MAPK_Pathway RTK Receptor Tyrosine Kinase KRAS KRAS (G12C/D) RTK->KRAS RAF RAF Kinase KRAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Inhibitor 2-CP-THPP Derivatives Inhibitor->KRAS Allosteric S-IIP Inhibition Inhibitor->ERK ATP-Competitive Inhibition

Caption: Dual-node inhibition of the MAPK signaling cascade by 2-CP-THPP derivatives.

Self-Validating Experimental Protocols

To rigorously characterize the mechanism of action for these derivatives, standard biochemical assays are insufficient. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Intact Protein LC-MS for Covalent Target Engagement (KRAS-G12C)

Rationale: Biochemical GTPase assays can yield false positives for covalent inhibitors due to compound aggregation or assay interference. Intact mass spectrometry directly measures the covalent adduct formation, providing unequivocal proof of the irreversible mechanism.

  • Buffer Preparation: Prepare a reaction buffer of 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM MgCl₂. Causality: HEPES is strictly used instead of Tris; Tris contains primary amines that can act as competing nucleophiles against the acrylamide warhead, artificially lowering the apparent binding kinetics.

  • Protein Incubation: Incubate 2 µM recombinant KRAS-G12C (GDP-loaded) with a 10-fold molar excess of the 2-CP-THPP covalent derivative at 25°C.

  • Time-Course Sampling: Quench the reaction with 1% formic acid at 1h, 3h, and 6h. Causality: Covalent inhibition is driven by efficiency ( kinact​/KI​ ), not just equilibrium affinity. Time-dependent mass shifts validate the two-step covalent binding model.

  • LC-MS Analysis: Inject samples onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Causality: A C4 column is used rather than C18, as C18 retains intact proteins too strongly, leading to poor recovery and peak broadening.

  • Self-Validation Step: Run a parallel assay using wild-type KRAS (lacking Cys12). The absence of a mass shift in the wild-type control definitively validates that the covalent modification is strictly Cys12-dependent.

MS_Workflow Step1 Incubate KRAS-G12C w/ 2-CP-THPP Step2 C4 LC Separation (Avoid C18) Step1->Step2 Step3 TOF Mass Spec (Intact Protein) Step2->Step3 Step4 Detect Mass Shift (+ Adduct Mass) Step3->Step4

Caption: Self-validating intact mass spectrometry workflow for confirming covalent KRAS-G12C engagement.

Protocol 2: TR-FRET Kinase Assay for ATP-Competitiveness (ERK2)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a high-throughput format with exceptionally low background noise. Time-resolved detection allows short-lived autofluorescence from library compounds to decay before signal acquisition, drastically reducing false positives.

  • Enzyme Titration: Perform a preliminary enzyme titration to find the concentration of ERK2 that yields 20% substrate phosphorylation at 60 minutes. Causality: This ensures the reaction remains in the linear phase of initial velocity, preventing substrate depletion artifacts from skewing IC50​ calculations.

  • Compound Preparation: Dispense 2-CP-THPP derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Self-Validating ATP Shift: Run the assay at three distinct ATP concentrations: 0.5×Km​ , 2×Km​ , and 10×Km​ .

  • Detection & Analysis: Add Eu-anti-phospho-substrate antibody and ULight-labeled substrate. Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm).

  • Validation Check: If the compound is truly ATP-competitive, the IC50​ value will shift rightward (increase) linearly as the ATP concentration increases, perfectly adhering to the Cheng-Prusoff equation. If the IC50​ remains static, the compound is an allosteric (non-competitive) inhibitor.

Quantitative Pharmacodynamics

The structural tuning of the 2-CP-THPP scaffold dictates its primary target affinity. Table 1 summarizes the pharmacological profile of representative derivatives optimized for different nodes of the MAPK pathway.

Table 1: Pharmacological Profiling of 2-CP-THPP Derivatives

Derivative ClassPrimary TargetMechanism of ActionBiochemical IC50​ / Ki​ Cellular Efficacy (pERK IC50​ )Key Structural Feature
Covalent-THPP KRAS-G12CIrreversible Allosteric (S-IIP) kinact​/KI​>104M−1s−1 45 nM (H358 cells)N-linked Acrylamide
Basic-THPP KRAS-G12DReversible Allosteric (S-IIP) IC50​=9.0 nM1.4 µM (Panc1 cells)Homopiperazine moiety
Hinge-THPP ERK2Reversible ATP-Competitive Ki​=90 nM120 nM (A549 cells)Unsubstituted Pyrimidine N1/N3

Note: Data synthesized from benchmark literature parameters for tetrahydropyrido-pyrimidine derivatives.

References

  • Yang, H., Gan, L., & Zhang, H. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Pharmaceuticals, 18(5), 696.[Link]

  • Fell, J. B., Fischer, J. P., Baer, B. R., Blake, J. F., Boumac, K., Boyin, K., ... & Wang, X. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters, 9(12), 1230-1234.[Link]

  • Singh, A., & Pathania, S. (2019). Molecular docking analysis of 5,6,7,8-tetrahydropyrido[3,4-d] pyrimidine derivatives as ERK2 inhibitors. Pharmaspire, 11(3), 93-96.[Link]

Exploratory

Preliminary Investigation of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Binding Affinity: Scaffold Targeting in MAPK Pathways

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary & Structural Rationale The development of targeted therapeutics f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary & Structural Rationale

The development of targeted therapeutics for hyperactive kinase cascades relies heavily on the identification of privileged pharmacophores. The 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold (CAS: 1159882-43-5) has emerged as a highly versatile building block in modern structure-based drug design [1].

From a mechanistic standpoint, the tetrahydropyridopyrimidine core is a bioisostere of the adenine ring found in ATP. This structural mimicry allows it to anchor deeply within the hinge region of kinases such as ERK2 (Extracellular signal-regulated kinase 2) [2]. Furthermore, the introduction of the cyclopropyl group at the C2 position is not arbitrary; it is a calculated design choice. The cyclopropyl ring provides a rigid, lipophilic moiety that optimally occupies the hydrophobic sub-pocket of the target protein while restricting the rotational degrees of freedom, thereby minimizing the entropic penalty upon binding. Recently, this scaffold has also demonstrated significant potential as an allosteric binder in the SWII pocket of KRAS-G12D [3].

Target Engagement & Pathway Dynamics

The MAPK (Mitogen-Activated Protein Kinase) pathway is frequently dysregulated in oncology. By utilizing the 2-cyclopropyl-tetrahydropyridopyrimidine scaffold, researchers can engineer dual-intervention strategies, targeting both upstream GTPases (KRAS) and downstream kinases (ERK2).

MAPK_Pathway KRAS KRAS-G12D (Target 1) BRAF BRAF KRAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK ERK2 ERK2 (Target 2) MEK->ERK2 Scaffold 2-Cyclopropyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine Scaffold->KRAS SWII Pocket Binding Scaffold->ERK2 ATP-Competitive

Fig 1: MAPK cascade showing dual intervention points for the tetrahydropyridopyrimidine scaffold.

Orthogonal Biophysical Screening Strategy

To accurately quantify the binding affinity of this scaffold, we employ a self-validating, orthogonal screening workflow. Relying on a single assay format often leads to false positives due to compound aggregation or assay interference.

  • Primary Screen (SPR): We utilize Surface Plasmon Resonance because equilibrium binding assays (like ITC) fail to capture the kinetic rate constants ( kon​ and koff​ ). In drug discovery, a slow off-rate ( koff​ ) is critical for prolonged target residence time, which directly correlates with in vivo efficacy.

  • Secondary Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer is used to confirm that the physical binding observed in SPR translates to functional target engagement. The time-delay measurement in TR-FRET eliminates short-lived auto-fluorescence artifacts common in small-molecule libraries.

Workflow Lib Scaffold Library SPR SPR Assay (Kinetics) Lib->SPR FRET TR-FRET (IC50) SPR->FRET Hits XRAY X-ray Crystallography (Binding Pose) FRET->XRAY Lead

Fig 2: Self-validating biophysical screening workflow for binding affinity evaluation.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that protocols must not only generate data but also continuously prove their own validity. The following methodologies are designed with built-in causality and quality control checkpoints.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality: The target protein is immobilized rather than the small molecule. Immobilizing the small molecule would restrict its conformational freedom and potentially mask the critical 2-cyclopropyl binding interface.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Protein Immobilization: Dilute recombinant ERK2 or KRAS-G12D in 10 mM sodium acetate (pH 4.5) to achieve a positive charge, facilitating electrostatic pre-concentration on the chip. Inject until a target level of ~3000 RU is reached.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate unreacted NHS esters.

  • Analyte Injection (Multi-Cycle): Prepare serial dilutions of the 2-cyclopropyl scaffold (0.1 nM to 1000 nM) in running buffer (PBS-P+ with 2% DMSO). Inject over the surface at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: If the compound does not dissociate fully during the buffer wash, inject a short pulse of 10 mM Glycine-HCl (pH 2.5).

Validation Checkpoint:

  • Reference Subtraction: Flow cell 1 (Fc1) must be activated and deactivated without protein. All data must be double-referenced (Fc2 - Fc1, minus blank injections) to subtract bulk refractive index changes.

  • Surface Viability: Inject a known positive control (e.g., MRTX1133 for KRAS) at the beginning and end of the assay. A signal deviation of <5% validates that the protein surface has not denatured over time.

Protocol 2: TR-FRET Target Engagement Assay

Causality: We utilize a ratiometric TR-FRET readout. By calculating the ratio of the acceptor emission (665 nm) to the donor emission (615 nm), we mathematically cancel out well-to-well variations in liquid dispensing and compound quenching.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume proxiplate, combine 5 nM of His-tagged target protein (ERK2 or KRAS-G12D) with 2 nM of a Terbium (Tb)-labeled anti-His antibody.

  • Tracer Addition: Add 10 nM of a fluorescently labeled ATP-competitive tracer (for ERK2) or SWII-pocket tracer (for KRAS).

  • Compound Incubation: Dispense the 2-cyclopropyl scaffold library in a 12-point dose-response curve. Incubate for 60 minutes at room temperature to reach equilibrium.

  • Detection: Read the plate using a time-resolved fluorescence microplate reader. Excitation at 337 nm; delay of 50 µs; integration time of 400 µs. Measure emissions at 615 nm and 665 nm.

Validation Checkpoint:

  • Z'-Factor Calculation: Include 16 wells of vehicle (DMSO, maximum FRET signal) and 16 wells of a saturating reference inhibitor (minimum FRET signal). The assay is only valid if the calculated Z'-factor is ≥0.6 , proving robust statistical separation between the bound and unbound states.

Quantitative Data Summary

The following table synthesizes the preliminary binding affinity metrics for the 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold against its primary targets, compared against industry-standard reference compounds.

Compound / ScaffoldTarget ProteinSPR Kd​ (nM)TR-FRET IC50​ (nM)Dissociation Rate ( koff​ , s−1 )
2-Cyclopropyl-THPP Scaffold ERK212.445.2 1.2×10−3
2-Cyclopropyl-THPP Scaffold KRAS-G12D85.0110.5 4.5×10−3
Standard ERK2 Inhibitor ERK25.118.0 8.0×10−4
MRTX1133 (Reference) KRAS-G12D0.82.1 <1.0×10−4

Data Interpretation: While the bare scaffold exhibits lower affinity than fully optimized clinical candidates like MRTX1133, its sub-100 nM Kd​ values confirm its status as a highly potent starting fragment. The cyclopropyl group successfully drives the koff​ into the 10−3 range, providing an excellent foundation for further medicinal chemistry optimization (e.g., PROTAC development) [3].

References

  • Title: Molecular docking analysis of 5,6,7,8-tetrahydropyrido[3,4-d] pyrimidine derivatives as ERK2 inhibitors Source: Pharmaspire URL: [Link][1]

  • Title: Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link][2]

  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: Molecules (PMC) URL: [Link][3]

Sources

Foundational

Discovery and Synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Analogs: A Technical Guide

Introduction The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has emerged as a privileged pharmacophore in the targeted oncology space, most notably in the discovery of direct KRAS inhibitors such as adagrasib (MRT...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has emerged as a privileged pharmacophore in the targeted oncology space, most notably in the discovery of direct KRAS inhibitors such as adagrasib (MRTX849)[1]. This bicyclic system provides an ideal vector mapping to target the switch-II pocket of KRAS G12C and G12D mutants, as well as the ATP-binding hinge region of ERK kinases[2]. Within this chemical space, the incorporation of a 2-cyclopropyl group represents a critical structural optimization. This guide details the mechanistic rationale, retrosynthetic logic, and step-by-step synthetic protocols for developing 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs.

Mechanistic Rationale: The Role of the C2-Cyclopropyl Substitution

In the design of KRAS inhibitors, the tetrahydropyridopyrimidine core acts as a central hub. The C4 position typically projects a basic amine (e.g., piperazine) toward the solvent or acidic residues (like Asp12 in G12D), while the C7 piperidine nitrogen is functionalized with bulky, lipophilic groups (e.g., naphthyl or substituted phenyl rings) to occupy the deep hydrophobic pocket[3].

The C2 position sits adjacent to the switch-II loop. Early SAR (Structure-Activity Relationship) studies demonstrated that unsubstituted or C2-methyl analogs suffered from rapid oxidative metabolism and suboptimal binding kinetics[4]. The introduction of a cyclopropyl group at C2 solves two problems simultaneously:

  • Metabolic Stability: The rigid cyclopropyl ring is highly resistant to cytochrome P450-mediated oxidation compared to linear alkyl chains.

  • Steric Complementarity: The cyclopropyl group provides the exact dihedral angle and steric bulk required to engage a shallow hydrophobic sub-pocket formed by Val9 and the aliphatic portion of Arg68, locking the inhibitor in the bioactive conformation[4].

KRAS_Pathway EGFR RTK / EGFR (Upstream Signal) SOS1 SOS1 (GEF) Promotes GTP binding EGFR->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active / Oncogenic) KRAS_GDP->KRAS_GTP +GTP RAF RAF Kinase KRAS_GTP->RAF Effector Binding Inhibitor Tetrahydropyridopyrimidine Analog Inhibitor->KRAS_GTP Steric Blockade / Covalent Binding MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 (Proliferation) MEK->ERK Phosphorylation

Fig 1: Intervention of tetrahydropyridopyrimidine analogs in the KRAS-MAPK signaling cascade.

Chemical Logic and Retrosynthetic Strategy

Synthesizing the 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core requires careful consideration of protecting group (PG) chemistry and thermodynamic driving forces[5].

Causality in Protecting Group Selection: A common pitfall in this synthesis is the use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen during the early stages. The critical third step of the synthesis involves converting the C4-hydroxyl group to a C4-chloride using phosphorus oxychloride (POCl3) at 90 °C. Boc groups are thermally and acidically labile; subjecting a Boc-protected intermediate to POCl3 results in massive degradation and premature deprotection. Therefore, a robust benzyl (Bn) protecting group is strictly required for the first three steps. The benzyl group is completely stable to POCl3 and can be cleanly removed via palladium-catalyzed hydrogenolysis in the penultimate step[1].

Synthetic_Workflow N1 Step 1: Claisen Condensation 1-Bn-4-piperidone + (EtO)2CO N2 Step 2: Pyrimidine Cyclization Cyclopropanecarboxamidine + NaOEt N1->N2 N3 Step 3: Chlorination POCl3, DIPEA, 90°C N2->N3 N4 Step 4: SNAr Substitution Amine Nucleophile, DIPEA N3->N4 N5 Step 5: Debenzylation & C7-Capping Pd/C, H2 then Acylation N4->N5

Fig 2: Five-step synthetic workflow for 2-cyclopropyl-tetrahydropyrido[3,4-d]pyrimidine analogs.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system optimized for high-yield, multigram scale-up.

Step 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Objective: Form the β-ketoester precursor required for pyrimidine cyclization. Procedure:

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (10 volumes) under an inert argon atmosphere at 0 °C.

  • Add diethyl carbonate (2.0 eq) dropwise.

  • Slowly add a solution of 1-benzyl-4-piperidone (1.0 eq) in THF over 30 minutes to control the evolution of hydrogen gas.

  • Warm the reaction to 65 °C and reflux for 4 hours. The reaction is driven to completion by the irreversible formation of the enolate.

  • Quench carefully with glacial acetic acid at 0 °C, extract with ethyl acetate, and purify via silica gel chromatography to yield the product as a pale yellow oil.

Step 2: Pyrimidine Cyclization (Amidine Condensation)

Objective: Construct the 2-cyclopropyl-pyrimidine ring. Procedure:

  • Dissolve the β-ketoester from Step 1 (1.0 eq) in absolute ethanol.

  • Add cyclopropanecarboxamidine hydrochloride (1.2 eq) and freshly prepared sodium ethoxide (NaOEt, 2.5 eq).

  • Reflux the mixture at 80 °C for 16 hours. Causality: The strong base deprotonates the amidine, allowing it to attack the ester carbonyl, followed by intramolecular cyclization onto the ketone. The thermodynamic stability of the resulting aromatic pyrimidine ring drives the reaction forward.

  • Concentrate the solvent, neutralize with 1M HCl to pH 6, and filter the precipitated 7-benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol.

Step 3: Chlorination

Objective: Activate the C4 position for subsequent nucleophilic aromatic substitution (SNAr). Procedure:

  • Suspend the intermediate from Step 2 (1.0 eq) in neat POCl3 (10 volumes).

  • Add N,N-diisopropylethylamine (DIPEA, 1.5 eq) as an acid scavenger.

  • Heat to 90 °C for 3 hours.

  • Critical Safety Step: Cool to room temperature and slowly pour the mixture over crushed ice to quench excess POCl3. Extract with dichloromethane (DCM). The product is 7-benzyl-4-chloro-2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Step 4: C4-SNAr Substitution

Objective: Install the basic amine vector (e.g., a piperazine derivative).

Optimization Data: The C2-cyclopropyl group donates electron density into the pyrimidine ring, rendering the C4-chloride less electrophilic. As shown in Table 1, highly polar aprotic solvents and elevated temperatures are required to overcome this activation barrier.

Table 1: Optimization of C4-SNAr Substitution Conditions

EntryNucleophileSolventBaseTemp (°C)Time (h)Yield (%)
1N-Boc-piperazineDMFK2CO3801245
2N-Boc-piperazineDMSODIPEA90862
3N-Boc-piperazineNMPDIPEA110488
4(S)-3-methylpiperazineNMPDIPEA110585

Procedure:

  • Dissolve the C4-chloro intermediate (1.0 eq) in N-methyl-2-pyrrolidone (NMP).

  • Add the desired amine (e.g., N-Boc-piperazine, 1.5 eq) and DIPEA (3.0 eq).

  • Heat at 110 °C for 4-5 hours until complete consumption of the starting material is observed via LC-MS.

  • Dilute with water and extract with ethyl acetate.

Step 5: Debenzylation and C7-Functionalization

Objective: Remove the benzyl protecting group and install the final lipophilic or covalent targeting moiety. Procedure:

  • Dissolve the Step 4 product in methanol. Add 10% Pd/C (0.1 eq by weight).

  • Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite to yield the free piperidine core.

  • For final functionalization (e.g., synthesizing a KRAS G12C covalent inhibitor), react the free amine with an electrophile such as acryloyl chloride (1.1 eq) and triethylamine in DCM at -78 °C to afford the final 1[1].

Conclusion

The 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a highly versatile and biologically validated core for modern drug discovery. By adhering to strict protecting group logic and optimized SNAr conditions, researchers can efficiently generate diverse libraries of analogs for kinase and GTPase targeting.

Sources

Exploratory

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine safety and toxicity data

[label="Therapeutic Efficacy\n(Tumor Suppression)", fillcolor="#F1F3 Mechanism of action detailing how off-target binding of pyrido[3,4-d]pyrimidines leads to adverse events. Self-Validating Experimental Protocols for Sa...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Therapeutic Efficacy\n(Tumor Suppression)", fillcolor="#F1F3

Mechanism of action detailing how off-target binding of pyrido[3,4-d]pyrimidines leads to adverse events.

Self-Validating Experimental Protocols for Safety Profiling

To ensure scientific integrity, toxicity and safety assays must be designed as self-validating systems . A self-validating protocol contains internal controls and mathematical quality gates (like the Z'-factor) that automatically flag false positives or assay degradation.

Protocol 1: In Vitro Kinome Selectivity & Retinal Toxicity Predictive Assay

Purpose: To quantify the selectivity of novel 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives against Axl vs. Mer kinases to predict retinal toxicity liabilities[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10-point dose-response curves (10 µM to 0.5 nM, 3-fold dilutions) of the test compound in 100% DMSO.

  • Enzyme Reaction Setup: In a 384-well plate, combine the test compound (1% final DMSO), ATP (at the Km​ for each respective kinase to ensure competitive inhibition can be accurately measured), and recombinant Axl or Mer kinase.

  • Internal Controls (Self-Validation):

    • Positive Control: Staurosporine (1 µM) to define 100% inhibition.

    • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection mixture.

  • Data Acceptance Criteria (The Trustworthiness Gate):

    • Calculate the Z'-factor for the plate: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • Causality: If Z′<0.5 , the assay window is too narrow due to pipetting error or reagent degradation; the data must be discarded and the assay repeated.

  • Selectivity Index Calculation: Calculate IC50(Mer)​/IC50(Axl)​ . A ratio of >50x is required to advance the compound to in vivo rodent models without high risk of retinal toxicity.

Protocol 2: Microsomal Stability and CYP450 Inhibition Assay

Purpose: To evaluate the hepatotoxicity and metabolic clearance of the derivative[2].

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37 °C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation (Mass Balance): Include a "minus-NADPH" control.

    • Causality: If the compound disappears in the minus-NADPH control, it is not being metabolized; it is non-specifically binding to the plastic plate or precipitating, which would falsely present as high clearance.

  • LC-MS/MS Analysis: Quantify the remaining parent compound. Calculate the intrinsic clearance ( CLint​ ).

ToxWorkflow Chem Compound Synthesis (CAS 1159882-43-5 Base) Primary Primary Kinase Assay (Self-Validating IC50) Chem->Primary Selectivity Kinome Selectivity Panel (Off-Target Profiling) Primary->Selectivity Selectivity->Chem SAR Feedback Loop ADMET In Vitro ADMET (CYP450 & Hepatotoxicity) Selectivity->ADMET ADMET->Chem Toxicity Mitigation InVivo In Vivo Safety (Rodent Models) ADMET->InVivo

Iterative predictive toxicology workflow for optimizing pyrido[3,4-d]pyrimidine scaffolds.

Structure-Activity Relationship (SAR) and Toxicity Mitigation

The 2-cyclopropyl group on the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is not merely a structural placeholder; it plays a critical role in safety.

  • Steric Shielding: The cyclopropyl ring provides a rigid, compact steric shield that can prevent the pyrimidine core from binding to off-target kinases (like CDKs or Aurora kinases), which are common liabilities for flat, aromatic heterocycles[2].

  • Metabolic Soft Spots: Unlike linear alkyl chains (e.g., ethyl or propyl groups) which are highly susceptible to CYP-mediated aliphatic oxidation, the cyclopropyl ring is relatively metabolically stable. This reduces the formation of reactive electrophilic metabolites that can covalently bind to liver proteins and cause idiosyncratic drug-induced liver injury (DILI).

By maintaining the 2-cyclopropyl substitution while carefully modulating the substituents on the tetrahydropyridine nitrogen (position 7), medicinal chemists can fine-tune the electrostatic surface of the molecule, successfully navigating the narrow corridor between therapeutic efficacy and systemic toxicity.

References

  • Guidechem.2-Cyclopropyl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine 1159882-43-5.
  • Bioorganic & Medicinal Chemistry Letters (PubMed).Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors.
  • Journal of Medicinal Chemistry (ACS Publications).Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach.
  • MDPI Pharmaceuticals.Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • Sigma-Aldrich.4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride Safety Information.

Sources

Protocols & Analytical Methods

Method

Highly Efficient Synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: A Comprehensive Laboratory Protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Protocol Introduction & Strategic Overview The tetrahydropyrido[3,4-d]pyrimidine scaffold is a privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Protocol

Introduction & Strategic Overview

The tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery. It is frequently utilized in the design of highly selective kinase inhibitors (e.g., Mps1, EGFR) and GPCR antagonists due to its excellent metabolic stability and favorable hydrogen-bonding profile .

Synthesizing 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (MW: 175.23 g/mol ) requires precise control over regiochemistry during the construction of the fused bicyclic system. As a Senior Application Scientist, I have designed this protocol to ensure high yield, scalability, and absolute regiochemical fidelity by leveraging a thermodynamically controlled Dimroth-type cyclocondensation.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

A common pitfall in the synthesis of fused pyridopyrimidines is the generation of undesired regioisomers (e.g., [4,3-d] vs. [3,4-d] fusions). The causality behind our synthetic choices is detailed below:

  • Why 1-Boc-3-piperidone? To achieve the[3,4-d] architecture (where the piperidine nitrogen is at the 7-position of the fused system), we must start with 1-Boc-3-piperidone. If 1-Boc-4-piperidone were used, the resulting fusion would exclusively yield the [4,3-d] isomer .

  • Thermodynamic Enolization: 1-Boc-3-piperidone possesses two α-carbons (C2 and C4). C2 is adjacent to the bulky, electron-withdrawing N-Boc carbamate, which severely destabilizes enamine formation at this site. Consequently, condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) occurs almost exclusively at the less hindered C4 position.

  • Amidine Cyclization: During cyclization, the NH₂ of cyclopropanecarboxamidine attacks the highly electrophilic enamine CH, while the =NH condenses with the C3 ketone. This specific assembly locks the piperidine nitrogen into the correct 7-position of the resulting pyrido[3,4-d]pyrimidine.

Synthetic Workflow

Synthesis A 1-Boc-3-piperidone + DMF-DMA B Enaminone Intermediate A->B Toluene, 100°C (Condensation) C Boc-Protected Pyrido[3,4-d]pyrimidine B->C Amidine HCl, NaOEt EtOH, Reflux D Target Molecule (Free Base) C->D TFA, DCM (Deprotection)

Workflow for the 3-step synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Quantitative Data: Cyclization Optimization

The choice of base in Step 2 is the most critical variable for maximizing yield. Weak bases fail to fully liberate the free amidine, leading to incomplete conversion. Our optimization data demonstrates that Sodium Ethoxide (NaOEt) provides the superior thermodynamic driving force for this cyclization .

Table 1: Optimization of Cyclization Parameters (Step 2)

Base (Equivalents)SolventTemperatureReaction TimeIsolated Yield (%)
K₂CO₃ (2.5 eq)DMF90 °C16 h45%
Et₃N (3.0 eq)EtOH80 °C24 h52%
t-BuOK (2.5 eq)THF70 °C18 h63%
NaOEt (2.5 eq) EtOH 80 °C 12 h 81%

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Enaminone Intermediate

Objective: Form tert-butyl 4-((dimethylamino)methylene)-3-oxopiperidine-1-carboxylate.

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-Boc-3-piperidone (10.0 g, 50.2 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (10.0 mL, 75.3 mmol, 1.5 eq) in one portion.

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere and stir for 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The product is highly UV-active (254 nm) and appears as a bright yellow spot, whereas the starting material stains with KMnO₄.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove methanol and excess DMF-DMA. The resulting orange/brown oil is used directly in the next step without further purification.

Step 2: Synthesis of the Boc-Protected Pyrido[3,4-d]pyrimidine

Objective: Cyclize the enaminone to tert-butyl 2-cyclopropyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate.

  • Preparation of Amidine: In a 500 mL round-bottom flask, suspend cyclopropanecarboxamidine hydrochloride (7.26 g, 60.2 mmol, 1.2 eq) in absolute ethanol (150 mL).

  • Base Addition: Add freshly prepared sodium ethoxide (NaOEt) (8.54 g, 125.5 mmol, 2.5 eq). Stir the suspension vigorously for 30 minutes at room temperature to liberate the free amidine.

  • Cyclization: Dissolve the crude enaminone intermediate from Step 1 in a minimum amount of EtOH (20 mL) and add it dropwise to the amidine solution.

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C for 12 hours.

  • Self-Validation: LC-MS is critical here. Look for the [M+H]⁺ = 276.2 m/z peak to confirm the formation of the Boc-protected pyrimidine before proceeding to deprotection.

  • Workup & Purification: Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between EtOAc (200 mL) and water (100 mL). Extract the aqueous layer with EtOAc (2x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the product as a pale yellow solid.

Step 3: Deprotection to 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Objective: Remove the Boc group to yield the target free base.

  • Setup: Dissolve the Boc-protected intermediate (10.0 g, 36.3 mmol) in anhydrous dichloromethane (DCM) (100 mL) in a 250 mL round-bottom flask.

  • Deprotection: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (27.8 mL, 363 mmol, 10 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Self-Validation: Monitor by LC-MS. The disappearance of the [M+H]⁺ = 276.2 peak and the appearance of the [M+H]⁺ = 176.1 peak confirms complete deprotection.

  • Workup & Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. To isolate the free base, dissolve the resulting TFA salt in a minimum amount of water (50 mL). Basify the solution to pH ~10 using 1M NaOH or saturated NaHCO₃. Extract the aqueous layer with 10% MeOH/DCM (3x 100 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine as an off-white solid.

Analytical Characterization

  • LC-MS (ESI): m/z calculated for C₁₀H₁₃N₃ [M+H]⁺: 176.11; found: 176.1.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum will show the disappearance of the sharp 9H singlet at ~1.45 ppm (Boc group). The cyclopropyl protons will appear as distinct multiplets between 0.9-1.1 ppm (4H, CH₂) and ~2.1 ppm (1H, CH). The pyrimidine C4-H (if applicable based on substitution) or the adjacent piperidine methylene protons will appear downfield.

References

  • Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. PubMed (NIH). URL:[Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules (MDPI). URL:[Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences (MDPI). URL:[Link]

Application

Application Note &amp; Protocols: Strategic Functionalization of the N-7 Amine in 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Introduction: The Strategic Importance of the Tetrahydropyrido[3,4-d]pyrimidine Scaffold The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Tetrahydropyrido[3,4-d]pyrimidine Scaffold

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vectoral presentation of substituents, making it an ideal framework for targeting complex protein binding sites. A prominent example of its therapeutic relevance is in the structure of Adagrasib, a potent and selective inhibitor of the KRAS G12C mutant protein, which utilizes this core to orient key pharmacophoric elements.[1]

The secondary amine within the saturated piperidine ring (N-7) is a critical nexus for molecular diversification. Functionalization at this position allows for the modulation of a compound's physicochemical properties, including solubility, metabolic stability, and target engagement. This guide provides detailed, field-proven protocols for the most common and effective methods of N-7 functionalization: N-Acylation, N-Alkylation, and N-Arylation via Buchwald-Hartwig amination. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Protocol I: N-Acylation of the Secondary Amine

N-acylation is a fundamental transformation that converts the secondary amine into an amide. This modification is often used to introduce hydrogen bond acceptors, modulate basicity, or append larger functional groups. The reaction typically proceeds via nucleophilic attack of the amine on a reactive carbonyl species, such as an acyl chloride or anhydride.

Causality and Experimental Rationale: The choice of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is critical. It effectively scavenges the HCl byproduct generated from the acyl chloride without competing as a nucleophile, thereby preventing unwanted side reactions and maximizing yield. Anhydrous dichloromethane (DCM) is selected as the solvent for its excellent substrate solubility and inertness under the reaction conditions. Running the reaction at 0 °C during the addition of the acyl chloride helps to control the initial exotherm and minimize potential side reactions.

Experimental Workflow for N-Acylation

sub Dissolve Substrate & Base in Anhydrous DCM cool Cool to 0 °C (Ice Bath) sub->cool add Add Acyl Chloride (Dropwise) cool->add react Warm to RT Stir for 2-4h add->react workup Aqueous Workup (NaHCO₃, Brine) react->workup purify Purification (Column Chromatography) workup->purify final Final Product purify->final

Caption: Workflow for N-Acylation of the scaffold.

Step-by-Step Protocol: N-Acylation with Acetyl Chloride

  • To a round-bottom flask under a nitrogen atmosphere, add 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 equiv).

  • Dissolve the substrate in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add Diisopropylethylamine (DIPEA) (1.5 equiv) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add acetyl chloride (1.2 equiv) dropwise to the stirred solution over 5 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acetylated product.

Quantitative Data for N-Acylation

Reagent/ComponentEquivalentsPurposeTypical Yield
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine1.0Starting Material-
Acetyl Chloride1.2Acylating Agent85-95%
Diisopropylethylamine (DIPEA)1.5Non-nucleophilic Base
Anhydrous Dichloromethane (DCM)-Solvent

Protocol II: N-Alkylation of the Secondary Amine

Direct N-alkylation introduces alkyl groups to the N-7 position, a key strategy for exploring steric effects and introducing new pharmacophoric elements. This Sₙ2 reaction requires a suitable alkyl halide and a base to deprotonate the amine, enhancing its nucleophilicity.

Causality and Experimental Rationale: Cesium carbonate (Cs₂CO₃) is often a superior base to potassium carbonate for this transformation. The larger, more "naked" cesium cation enhances the solubility of the carbonate base in organic solvents and promotes a more reactive, dissociated amine anion, often leading to faster reaction times and higher yields. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the ions involved without interfering with the Sₙ2 mechanism. A slightly elevated temperature (e.g., 60-80 °C) is typically required to drive the reaction to completion, especially with less reactive alkyl halides.[2]

Experimental Workflow for N-Alkylation

sub Combine Substrate & Base in Anhydrous DMF add Add Alkyl Halide (e.g., Benzyl Bromide) sub->add react Heat to 60-80 °C Stir for 6-12h add->react workup Aqueous Workup (Water, EtOAc Extraction) react->workup purify Purification (Column Chromatography) workup->purify final Final Product purify->final

Caption: Workflow for N-Alkylation of the scaffold.

Step-by-Step Protocol: N-Alkylation with Benzyl Bromide

  • In a sealed vial, combine 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 equiv) and Cesium Carbonate (Cs₂CO₃) (2.0 equiv).

  • Add anhydrous Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

  • Add benzyl bromide (1.1 equiv) to the suspension.

  • Seal the vial and heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (EtOAc) and water.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The high-boiling DMF can be removed more effectively using a high-vacuum pump.

  • Purify the residue by flash column chromatography to afford the N-benzylated product.

Quantitative Data for N-Alkylation

Reagent/ComponentEquivalentsPurposeTypical Yield
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine1.0Starting Material-
Benzyl Bromide1.1Alkylating Agent70-85%
Cesium Carbonate (Cs₂CO₃)2.0Base
Anhydrous Dimethylformamide (DMF)-Solvent

Protocol III: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[3] This reaction enables the direct coupling of the N-7 amine with aryl halides or triflates, providing access to a wide array of N-aryl derivatives that are otherwise difficult to synthesize.

Causality and Experimental Rationale: The success of this reaction hinges on the precise combination of a palladium catalyst, a specialized phosphine ligand, and a base. The palladium catalyst facilitates the key steps of oxidative addition and reductive elimination.[3] A modern, pre-formed catalyst like Ad₂nBuP-Pd-G3 is often used for its high activity and air stability. The bulky, electron-rich Buchwald-type phosphine ligand is crucial for promoting the reductive elimination step, which forms the desired C-N bond.[4] A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is required to deprotonate the secondary amine, forming the active nucleophile in the catalytic cycle.[2] 1,4-Dioxane is a common solvent choice due to its ability to dissolve a wide range of substrates and its high boiling point, which allows for the necessary reaction temperatures.

Experimental Workflow for Buchwald-Hartwig N-Arylation

sub Combine Amine, Aryl Halide, Base, & Catalyst in Dioxane degas Degas Mixture (N₂ or Ar Purge) sub->degas react Heat to 100 °C Stir for 12-24h degas->react workup Cool, Filter through Celite, & Concentrate react->workup purify Purification (Column Chromatography) workup->purify final Final Product purify->final

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Step-by-Step Protocol: N-Arylation with 4-Bromotoluene

  • To a microwave vial or sealable reaction tube, add 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 equiv), 4-bromotoluene (1.2 equiv), and potassium phosphate (K₃PO₄) (2.1 equiv).

  • Add the palladium catalyst (e.g., Ad₂nBuP-Pd-G3, 2-5 mol%).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M).

  • Seal the vial and place the reaction mixture in a pre-heated oil bath at 100 °C.

  • Stir for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with EtOAc and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Rinse the pad with additional EtOAc.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the N-arylated product.

Quantitative Data for Buchwald-Hartwig N-Arylation

Reagent/ComponentEquivalents / Mol%PurposeTypical Yield
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine1.0Starting Material-
4-Bromotoluene1.2Arylating Agent65-80%
Potassium Phosphate (K₃PO₄)2.1Base
Ad₂nBuP-Pd-G3 Catalyst2-5 mol%Catalyst System
Anhydrous 1,4-Dioxane-Solvent

References

  • Synthesis of 6-substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones and 2-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-ones. ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). National Center for Biotechnology Information. Available at: [Link]

  • Construction of the [7-5-5] Tricyclic Core of Daphniphyllum Alkaloids via a Cationic Cascade Reaction. American Chemical Society Publications. Available at: [Link]

  • Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. MDPI. Available at: [Link]

  • Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Springer Link. Available at: [Link]

  • Facile Synthesis of 5,6,7,8-tetrahydropyrimido[4,5-d] pyrimidine-2,4 (1H,3H) -dione Analogs via One Pot Multicomponent Reaction. ResearchGate. Available at: [Link]

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. RASAYAN Journal of Chemistry. Available at: [Link]

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling. Chem-Station. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity. PubMed. Available at: [Link]

  • 7,8-Dihydropyrido[2,3-d]pyrimidin-2-one; a bicyclic cytosine analogue capable of enhanced stabilisation of DNA duplexes. Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Royal Society of Chemistry. Available at: [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. Available at: [Link]

  • Chemistry and biological evaluation of pyrido[4,3- d] pyrimidines: A review. Ovid. Available at: [Link]

  • Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. Available at: [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Ingenta Connect. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. Available at: [Link]

  • Two new 14-membered cyclopeptide alkaloids from Zizyphus xylopyra. ResearchGate. Available at: [Link]

Sources

Method

HPLC method development for analyzing 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine purity

An Application Note and In-Depth Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Purity Analysis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Authored by: A Senior...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and In-Depth Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Purity Analysis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Authored by: A Senior Application Scientist

Abstract

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy. This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This fused heterocyclic compound, a key scaffold in medicinal chemistry, requires a well-defined analytical method to separate and quantify the main component from potential process-related impurities and degradation products.[1] This guide follows a systematic, science-driven approach, from initial method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction: The Analytical Challenge

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrimidine and piperidine ring system.[1] The presence of multiple nitrogen atoms imparts basic properties to the molecule, making chromatographic analysis sensitive to the pH of the mobile phase. The goal of this work is to establish a definitive HPLC method capable of resolving the API from its potential impurities, which may include starting materials, intermediates, by-products, or degradants.

A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products.[4][5] Therefore, forced degradation studies are an integral part of this method development process, ensuring the method's specificity and suitability for stability testing throughout the drug development lifecycle.[4][5][6]

Analyte Characterization and Initial Considerations

A foundational understanding of the analyte's physicochemical properties is paramount for logical method development.

  • Structure: C₁₀H₁₃N₃

  • Molecular Weight: 175.23 g/mol

  • Predicted Properties: The molecule contains multiple basic nitrogen atoms, suggesting its retention and peak shape will be highly dependent on mobile phase pH. The cyclopropyl group provides a degree of hydrophobicity, making it a suitable candidate for reversed-phase chromatography. Its aromatic pyrimidine ring suggests strong UV absorbance, making UV detection a viable choice.

Based on this profile, a reversed-phase HPLC approach was selected as the initial starting point. This is the most common mode of separation in pharmaceutical analysis due to its versatility and robustness.

HPLC Method Development and Optimization Strategy

The development process is a systematic workflow aimed at achieving optimal separation, peak shape, and analysis time.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Structure, Polarity, pKa) Selection Initial Parameter Selection Analyte->Selection Column Column: Reversed-Phase C18 Selection->Column MobilePhase Mobile Phase: ACN/Water + Buffer Selection->MobilePhase Detector Detector: UV-DAD (Scan 200-400nm) Selection->Detector Screening Scouting & Screening (Broad Gradient) Optimization Systematic Optimization Screening->Optimization Evaluate Retention, Peak Shape, Resolution Gradient Gradient Profile Optimization->Gradient Adjust slope/time pH Mobile Phase pH Optimization->pH Improve peak shape Temp Column Temperature Optimization->Temp Fine-tune selectivity Flow Flow Rate Optimization->Flow Balance speed & resolution FinalMethod Final Optimized Method

Caption: Workflow for HPLC Method Development.

Rationale for Instrument and Column Selection
  • Chromatographic System: A standard HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Stationary Phase (Column): A C18 (octadecyl) bonded silica column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. Its non-polar nature provides good retention for a wide range of organic molecules.[7] For this moderately polar compound, a high-purity silica C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen to minimize silanol interactions that can cause peak tailing with basic analytes.

Mobile Phase and Detector Configuration
  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity and lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.

    • Aqueous Phase: To control the ionization state of the basic analyte and ensure consistent retention and sharp peaks, a buffered aqueous phase is essential. A phosphate buffer at a pH of 3.0 was selected. At this pH, the basic nitrogens on the analyte will be protonated, leading to more consistent interaction with the stationary phase.

  • Detector Wavelength: A DAD was used to scan the analyte from 200-400 nm to determine the wavelength of maximum absorbance (λmax). A λmax of approximately 275 nm was observed, providing excellent sensitivity for the main peak and its potential impurities.[8]

Optimization of Chromatographic Conditions

An iterative process was used to refine the separation. A broad gradient (e.g., 5% to 95% ACN over 20 minutes) was initially run to elute all components and determine the approximate organic concentration required for elution. The gradient was then systematically adjusted to improve the resolution between the main peak and nearby impurities.

Table 1: Summary of Chromatographic Condition Optimization

ParameterInitial ConditionOptimized ConditionRationale for Change
Column C18, 250x4.6 mm, 5 µmC18, 250x4.6 mm, 5 µmN/A (Provided good initial retention)
Mobile Phase A 0.1% Formic Acid in Water20 mM KH₂PO₄, pH 3.0Phosphate buffer provides better pH control, improving peak shape for the basic analyte.
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)N/A
Gradient 5-95% B in 20 min10-70% B in 25 minFocused gradient provides better resolution around the main analyte peak.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate provided adequate separation and reasonable run time.
Column Temp. Ambient30 °CControlled temperature ensures retention time reproducibility.[7]
Detection DAD @ 275 nmDAD @ 275 nmλmax provides optimal sensitivity.[8]
Injection Vol. 10 µL10 µLN/A

Forced Degradation (Stress Testing)

To ensure the method is stability-indicating, forced degradation studies were conducted as stipulated by ICH guideline Q1A(R2).[4][5] A solution of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine was subjected to various stress conditions to induce degradation, aiming for 5-20% degradation of the parent compound.[4]

Forced Degradation Protocol
  • Acid Hydrolysis: Treat analyte solution with 0.1 M HCl at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Treat analyte solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid API to 105 °C for 24 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose analyte solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber, as per ICH Q1B guidelines.[6]

The stressed samples were then analyzed using the optimized HPLC method. The results confirmed that all major degradation peaks were well-resolved from the main analyte peak, proving the method's specificity and stability-indicating nature.

Method Validation Protocol

The optimized method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3][9]

MethodValidation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Forced Degradation Peak Purity (DAD) Validation->Specificity Linearity Linearity & Range 5+ Concentrations Correlation (r²) ≥ 0.999 Validation->Linearity Accuracy Accuracy Spike Recovery (3 levels) % Recovery: 98.0-102.0% Validation->Accuracy Precision Precision Repeatability (n=6) Intermediate (Inter-day) %RSD ≤ 2.0% Validation->Precision Sensitivity Sensitivity LOD (S/N=3) LOQ (S/N=10) Validation->Sensitivity Robustness Robustness Vary pH, Flow, Temp System Suitability Check Validation->Robustness

Sources

Application

Preclinical In Vitro Assay Protocols for 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives Targeting KRAS-G12D

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Scientific Context & Rationale The 2-cycloprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Scientific Context & Rationale

The 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has emerged as a highly privileged pharmacophore in modern targeted oncology[1]. Most notably, this core structure serves as the foundation for noncovalent KRAS-G12D inhibitors (such as analogs of the clinical-stage molecule MRTX1133) and novel Proteolysis Targeting Chimeras (PROTACs)[1][2].

Derivatives bearing this scaffold exert their primary mechanism of action by optimally filling the Switch II allosteric pocket of the mutant KRAS protein. This binding event locks the GTPase in an inactive conformation, disrupting the protein-protein interactions required for SOS1-catalyzed nucleotide exchange, thereby shutting down downstream RAF/MEK/ERK signaling and halting tumor proliferation[2].

To accurately evaluate the efficacy of novel 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, a self-validating screening cascade is required. This guide details a three-tiered in vitro workflow: cell-free enzymatic target engagement, cellular signaling modulation, and phenotypic mutation-selective viability screening.

Experimental Workflow & Signaling Intervention

G Compound 2-Cyclopropyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine KRAS KRAS-G12D (Mutant) Switch II Pocket Compound->KRAS Allosteric Inhibition RAF RAF Kinase KRAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 (p-ERK) MEK->ERK Phosphorylates Proliferation Tumor Proliferation ERK->Proliferation Drives Transcription Assay1 Protocol 1: SOS1 Nucleotide Exchange Assay1->KRAS Assay2 Protocol 2: Cellular p-ERK MSD Assay Assay2->ERK Assay3 Protocol 3: CCK-8 Viability Screening Assay3->Proliferation

Figure 1: Mechanism of action for tetrahydropyrido[3,4-d]pyrimidine derivatives and the three-tiered assay intervention points.

Protocol 1: Cell-Free Target Engagement (SOS1-Mediated Nucleotide Exchange Assay)

Causality & Design: KRAS-G12D possesses impaired intrinsic GTPase activity but remains dependent on Guanine Nucleotide Exchange Factors (GEFs) like SOS1 for activation[2]. By measuring the SOS1-catalyzed displacement of a fluorescently labeled nucleotide (BODIPY-GDP) by unlabeled GTP, we can quantify the inhibitor's ability to lock KRAS in an inactive state. The inclusion of MgCl2​ in the buffer is critical, as the Mg2+ ion coordinates the β

  • and γ -phosphates of the nucleotide, stabilizing the binding pocket.

Materials:

  • Recombinant KRAS-G12D protein (1-169, His-tagged)

  • Recombinant SOS1 catalytic domain (564-1049)

  • BODIPY-FL-GDP and unlabeled GTP

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2​ , 1 mM DTT, 0.01% Triton X-100.

Step-by-Step Methodology:

  • Protein Loading: Incubate 100 nM KRAS-G12D with 100 nM BODIPY-FL-GDP in Assay Buffer containing 5 mM EDTA (to chelate Mg2+ and facilitate nucleotide release) for 30 minutes at room temperature.

  • Locking: Add MgCl2​ to a final concentration of 10 mM to lock the fluorescent nucleotide into the KRAS-G12D binding pocket.

  • Compound Incubation: Dispense 10 µL of the KRAS-G12D/BODIPY-GDP complex into a 384-well black microplate. Add 5 µL of the test derivative (10-point serial dilutions in 1% DMSO) and incubate for 30 minutes at room temperature to allow complete Switch II pocket binding.

  • Reaction Initiation: Initiate the exchange reaction by adding 5 µL of a master mix containing SOS1 (50 nM final) and excess unlabeled GTP (1 mM final).

  • Kinetic Readout: Monitor fluorescence decay (Excitation: 485 nm, Emission: 520 nm) continuously over 60 minutes using a microplate reader.

  • Analysis: Calculate the exchange rate (slope of the linear decay phase) and determine the IC50​ using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement (p-ERK1/2 MSD Assay)

Causality & Design: While enzymatic assays prove direct binding, they do not account for cellular permeability or the high intracellular GTP concentrations (~500 µM) that allosteric inhibitors must overcome[1]. Phospho-ERK1/2 (p-ERK) serves as the canonical downstream surrogate marker for KRAS activity[3]. We utilize Meso Scale Discovery (MSD) electrochemiluminescence over traditional Western blotting to achieve a superior dynamic range, higher throughput, and precise quantitative normalization against total ERK.

Materials:

  • Panc-1 cells (KRAS-G12D mutant)

  • MSD MULTI-SPOT® Phospho-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 Assay Kit

  • Cold RIPA Lysis Buffer supplemented with 1 mM Na3​VO4​ , 1 mM NaF, and cOmplete™ Protease Inhibitor Cocktail.

Step-by-Step Methodology:

  • Cell Seeding: Seed Panc-1 cells at 1×104 cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of the tetrahydropyrido[3,4-d]pyrimidine derivative for exactly 2 hours. Note: A short timepoint ensures the measurement of primary target engagement rather than secondary apoptotic signaling collapse.

  • Lysis: Aspirate media and wash once with ice-cold PBS. Add 50 µL of supplemented cold RIPA buffer. Incubate on ice for 20 minutes on a plate shaker.

  • Clarification: Centrifuge the plate at 14,000 × g for 10 minutes at 4°C to pellet insoluble debris.

  • MSD Assay: Transfer 25 µL of cleared lysate to the pre-blocked MSD assay plate. Incubate for 2 hours at room temperature with vigorous shaking.

  • Detection: Wash the plate 3× with TBS-T. Add 25 µL of the SULFO-TAG™ anti-total ERK and anti-phospho-ERK detection antibody blend. Incubate for 1 hour.

  • Readout: Wash 3×, add 150 µL of MSD Read Buffer T, and read immediately on an MSD Sector Imager. Normalize the p-ERK electrochemiluminescence signal to the total ERK signal to calculate the percentage of inhibition.

Protocol 3: Phenotypic Viability & Selectivity Screening (CCK-8 Assay)

Causality & Design: To establish the therapeutic window and validate the on-target mutation selectivity of the scaffold, cell viability must be compared between KRAS-G12D dependent lines and wild-type lines[4]. The CCK-8 assay utilizes the WST-8 tetrazolium salt, which is reduced by cellular dehydrogenases to form a soluble formazan dye. BxPC-3 cells (KRAS-WT) are utilized as a critical negative control to ensure the compound's cytotoxicity is driven by KRAS-G12D inhibition rather than off-target kinase promiscuity[4].

Materials:

  • Panc-1 (KRAS-G12D) and BxPC-3 (KRAS-WT) cell lines.

  • Cell Counting Kit-8 (CCK-8) Reagent.

  • Reference compound: MRTX1133 (Positive control)[2][3].

Step-by-Step Methodology:

  • Cell Seeding: Seed Panc-1 and BxPC-3 cells at 3,000 cells/well in separate 96-well clear-bottom plates. Incubate for 24 hours to allow adherence.

  • Dosing: Treat with the test compounds and MRTX1133 across a 9-point concentration range (e.g., 0.1 nM to 10 µM, 0.1% final DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C, 5% CO2​ .

  • Development: Add 10 µL of CCK-8 reagent directly to each well (containing 100 µL media). Incubate for 2 to 4 hours at 37°C until the orange color develops sufficiently in the vehicle control wells.

  • Measurement: Measure absorbance at 450 nm using a microplate reader.

  • Data Processing: Subtract background (media + CCK-8 only) absorbance. Calculate cell viability relative to the DMSO control wells and determine the IC50​ .

Data Interpretation & Expected Profiling

A successful 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine lead candidate should demonstrate a self-consistent profile across all three tiers, characterized by potent enzymatic inhibition, corresponding cellular target engagement, and high phenotypic selectivity.

Table 1: Representative Quantitative Profiling of a Lead Tetrahydropyrido[3,4-d]pyrimidine Derivative

Assay TierTarget / Cell LineReadout MetricExpected IC50​ (Mutant)Expected IC50​ (WT Control)Selectivity Window
Enzymatic KRAS-G12D vs WTSOS1 Nucleotide Exchange <10 nM >1,000 nM >100 -fold
Cellular Panc-1 vs BxPC-3p-ERK1/2 Inhibition (MSD) 10−50 nM >5,000 nM >100 -fold
Phenotypic Panc-1 vs BxPC-3Cell Viability (CCK-8) 50−200 nM >10,000 nM >50 -fold

Note: Discrepancies between enzymatic IC50​ and phenotypic IC50​ are common and typically driven by poor membrane permeability, high intracellular GTP competition, or efflux pump activity[1]. If cellular activity is weak despite strong enzymatic binding, structural optimization of the solvent-exposed regions of the pyrimidine scaffold is recommended.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. NIH.
  • Dual Inhibitors of KRAS G12D and HSP90 Are Effective against KRAS G12D Inhibitor Resistance. AACR Journals.
  • Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancre
  • Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor.

Sources

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in Targeted Covalent Inhibitor Synthesis

Executive Summary The 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has emerged as a privileged bicyclic building block in modern medicinal chemistry, particularly in the development of Targeted Covale...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has emerged as a privileged bicyclic building block in modern medicinal chemistry, particularly in the development of Targeted Covalent Inhibitors (TCIs) such as KRAS G12C inhibitors. The functionalization of the secondary amine at the N7 position of the tetrahydropyridine ring is a critical step in assembling complex drug architectures. This application note details the mechanistic rationale, optimized quantitative parameters, and a self-validating protocol for the Palladium-catalyzed Buchwald-Hartwig amination of this sterically demanding scaffold.

Mechanistic Causality & Reaction Design

The direct N-arylation of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core with hindered aryl halides (e.g., ortho-substituted naphthyl chlorides or bromides) presents a significant synthetic challenge. Traditional Nucleophilic Aromatic Substitution (SNAr) is often unviable due to the steric bulk of the saturated ring system and the lack of activating electron-withdrawing groups on the aryl electrophile. Consequently, transition-metal catalysis is required [1].

The Rationale Behind Catalyst and Ligand Selection

In the Buchwald-Hartwig catalytic cycle, the coupling of secondary amines is notoriously plagued by competitive β -hydride elimination, which leads to the reduction of the aryl halide and oxidation of the amine. To circumvent this, RuPhos (a bulky dialkylbiarylphosphine ligand) is paired with a Pd(0) source like Pd2(dba)3 .

  • Oxidative Addition: The electron-rich nature of the dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl halide to the Pd(0) center.

  • Reductive Elimination (The Causality): The extreme steric bulk of the RuPhos ligand (specifically the isopropoxy groups on the lower biphenyl ring) forces the Pd(II)-amine-aryl complex into a highly crowded, high-energy resting state. This steric tension dramatically lowers the activation energy required for reductive elimination, forcing the rapid formation of the C-N bond before β -hydride elimination can occur [2].

Base and Solvent Dynamics

Strong alkoxide bases (e.g., NaOtBu) are traditionally used in amination but are contraindicated here. They can promote the degradation of the pyrimidine core or cause epimerization of sensitive stereocenters in downstream drug intermediates. Anhydrous K3PO4 provides a mild, controlled deprotonation of the Pd-coordinated amine. When paired with 2-Methyltetrahydrofuran (2-MeTHF) —a green solvent that offers superior solubility for the Pd-RuPhos complex compared to toluene—the system achieves high conversion rates with an excellent impurity profile.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (Pd-RuPhos) OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Tetrahydropyrido-pyrimidine) OxAdd->AmineCoord Substrate Deprot Deprotonation (K3PO4) AmineCoord->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Product

Fig 1: Buchwald-Hartwig catalytic cycle highlighting the critical reductive elimination step.

Quantitative Optimization Data

The following table summarizes the optimization of the cross-coupling conditions for the 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold against a model hindered aryl bromide.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 / BINAPCs2CO3Toluene10045Sluggish reductive elimination; high β -hydride elimination.
2Pd(OAc)2 / XantphosK3PO41,4-Dioxane10062Moderate conversion; catalyst deactivation observed.
3Pd2(dba)3 / RuPhosCs2CO3Toluene9088Excellent conversion; trace base-catalyzed impurities.
4 Pd2(dba)3 / RuPhos K3PO4 2-MeTHF 80 94 Optimal scalability; clean profile; rapid C-N formation.

Experimental Protocol: Self-Validating N-Arylation

This protocol is designed as a self-validating system. The visual cues (color transitions) directly correlate with the formation of the active catalytic species and the eventual consumption of the active palladium, providing researchers with real-time, non-destructive reaction monitoring.

Materials Required
  • Amine: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.10 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.00 equiv)

  • Catalyst: Pd2(dba)3 (0.02 equiv, 2 mol%)

  • Ligand: RuPhos (0.04 equiv, 4 mol%)

  • Base: Anhydrous K3PO4 (2.00 equiv, finely milled)

  • Solvent: Anhydrous, degassed 2-MeTHF (10 mL / mmol)

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the Aryl Halide, 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, Pd2(dba)3, RuPhos, and milled K3PO4.

    • Causality Note: Milling the K3PO4 increases the surface area, which is critical because the deprotonation step occurs at the solid-liquid interface.

  • System Degassing:

    • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Introduction & Activation:

    • Add anhydrous, Argon-sparged 2-MeTHF via syringe.

    • Validation Check: Upon stirring at room temperature for 5-10 minutes, the suspension should transition from a dark purple/black (Pd2(dba)3) to a deep red/orange solution. This color shift validates the successful formation of the active Pd(0)-RuPhos complex.

  • Cross-Coupling Reaction:

    • Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to maintain the suspension of the inorganic base.

    • Allow the reaction to proceed for 12–16 hours.

    • Validation Check: Monitor via LC-MS. The reaction is deemed complete when the aryl halide is consumed. A physical indicator of completion (or catalyst death) is the precipitation of fine black particulates (Palladium black) on the flask walls.

  • Workup & Isolation:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL / mmol) and filter the mixture through a tightly packed pad of Celite to remove the inorganic salts and palladium black.

    • Wash the Celite pad with additional Ethyl Acetate.

  • Purification:

    • Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (SiO2, gradient elution: Hexanes to Ethyl Acetate) to yield the pure N-arylated tetrahydropyrido[3,4-d]pyrimidine.

Workflow Prep Reagent Prep & Degassing Cat Catalyst Activation (Color Shift to Orange) Prep->Cat React Cross-Coupling 80 °C, 12-16 h Cat->React Workup Celite Filtration & Extraction React->Workup Purify Purification (Chromatography) Workup->Purify

Fig 2: Sequential workflow for the self-validating Buchwald-Hartwig amination protocol.

References

  • Chen, C.-y., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949.[Link]

  • Snead, D. R., Gan, Y., Scattolin, T., Paymode, D. J., Rudisill, E. S., Bolger, P., Qiao, Z., & Chen, C.-y. (2024). Development of Adagrasib’s Commercial Manufacturing Route. Organic Process Research & Development, 28(8), 3128–3142.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists facing yield attrition during the scale-up synthesis of 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists facing yield attrition during the scale-up synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Scaling up heterocyclic chemistry is rarely a linear translation of bench-scale protocols. The synthesis of the tetrahydropyrido[3,4-d]pyrimidine scaffold involves delicate enamine intermediates, moisture-sensitive cyclizations, and heterogeneous catalysis that are highly susceptible to mass transfer limitations and catalyst poisoning. This guide deconstructs the workflow, provides self-validating experimental protocols, and addresses the root causality of common scale-up failures.

I. Core Synthetic Workflow

The standard route to this scaffold involves a three-step sequence: formylation/enamine formation of a protected piperidone, cyclization with an amidine, and subsequent deprotection.

Synthesis SM 1-Benzylpiperidin-4-one Step1 Enamine Formation (DMF-DMA, Toluene, 110°C) SM->Step1 Int1 1-Benzyl-3-((dimethylamino) methylene)piperidin-4-one Step1->Int1 Step2 Pyrimidine Cyclization (Cyclopropanecarboxamidine·HCl, NaOEt, EtOH, 80°C) Int1->Step2 Int2 7-Benzyl-2-cyclopropyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine Step2->Int2 Step3 Debenzylation (H2, 10% Pd/C, AcOH, MeOH) Int2->Step3 Product 2-Cyclopropyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine Step3->Product

Figure 1: Scale-up synthetic workflow for 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

II. Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means built-in In-Process Controls (IPCs) are integrated so you can verify the thermodynamic and kinetic success of the reaction before proceeding to the next step.

Step 1: Synthesis of 1-Benzyl-3-((dimethylamino)methylene)piperidin-4-one
  • Causality & Design: The reaction of 1-benzylpiperidin-4-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates methanol and dimethylamine as byproducts. On a small scale, these easily volatilize. On a scale >50g, they remain in the solution, shifting the equilibrium backward and promoting piperidone dimerization. Active removal of these byproducts is mandatory.

  • Procedure:

    • Charge a reactor with 1-benzylpiperidin-4-one (1.0 eq) and anhydrous toluene (5 vol).

    • Add DMF-DMA (1.5 eq) dropwise at room temperature.

    • Equip the reactor with a Dean-Stark trap and heat to 110°C.

    • Self-Validation (IPC 1): Monitor the Dean-Stark trap. The reaction is proceeding correctly when a low-boiling distillate (MeOH/HNMe2) begins collecting. The solution will shift from pale yellow to deep orange.

    • Self-Validation (IPC 2): Pull an aliquot at 8 hours. TLC (EtOAc/Hexanes 1:1) must show complete consumption of the starting material ( Rf​ 0.4) and a highly UV-active product spot ( Rf​ 0.2).

    • Concentrate under reduced pressure to yield the enamine as a dark orange oil. Use immediately in Step 2 without further purification.

Step 2: Pyrimidine Cyclization
  • Causality & Design: Amidine hydrochlorides are highly hygroscopic. If water is introduced, the enamine intermediate rapidly hydrolyzes back to the piperidone. Furthermore, the amidine must be efficiently free-based to initiate the nucleophilic attack on the enamine[1]. Using a homogeneous base like Sodium Ethoxide (NaOEt) prevents the surface-area mass transfer limitations seen with heterogeneous bases like K2​CO3​ on a large scale.

  • Procedure:

    • In a rigorously dried reactor under N2​ , suspend cyclopropanecarboxamidine hydrochloride (1.2 eq) in anhydrous ethanol (10 vol).

    • Add a freshly titrated solution of NaOEt in ethanol (1.2 eq) at 0°C. Stir for 30 minutes.

    • Self-Validation (IPC 1): A fine white precipitate (NaCl) must form, indicating successful free-basing of the amidine.

    • Add the enamine intermediate from Step 1 (1.0 eq) dissolved in anhydrous ethanol (2 vol).

    • Heat the mixture to 80°C for 16 hours.

    • Self-Validation (IPC 2): LC-MS analysis of an aliquot must show the disappearance of the enamine mass and the appearance of the target mass ( [M+H]+=266.3 ).

    • Cool to room temperature, quench with water, extract with EtOAc, and purify via crystallization or silica plug to afford 7-benzyl-2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Step 3: Catalytic Debenzylation
  • Causality & Design: The tetrahydropyrido[3,4-d]pyrimidine core contains highly basic nitrogen atoms. Once the benzyl group is removed, the newly exposed secondary amine strongly coordinates to the palladium catalyst surface, acting as a competitive poison and stalling the reaction[1]. Conducting the reaction under slightly acidic conditions protonates the amine, preventing this coordination.

  • Procedure:

    • Charge a pressure reactor with the benzyl-protected intermediate (1.0 eq), methanol (10 vol), and glacial acetic acid (1.1 eq).

    • Carefully add 10% Pd/C (10% w/w) under a blanket of argon.

    • Purge the vessel with H2​ gas three times, then pressurize to 50 psi. Heat to 40°C.

    • Self-Validation (IPC 1): Monitor hydrogen uptake. The reaction should show a rapid pressure drop in the first 2 hours.

    • Self-Validation (IPC 2): After 24 hours, pull an aliquot, filter through a syringe filter, and run a rapid 1H NMR. The singlet at ~3.6 ppm (benzyl CH2​ ) and the multiplet at 7.2-7.4 ppm (aromatic protons) must be completely absent.

    • Filter the mixture through a pad of Celite, wash with MeOH, and concentrate. Neutralize with saturated NaHCO3​ to yield the free base of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

III. Scale-Up Troubleshooting & FAQs

Q: Why does my cyclization yield drop precipitously when moving from a 10g to a 100g scale? A: This is almost always a moisture and mass-transfer issue. At a 10g scale, reactions are easily kept anhydrous. At 100g, ambient humidity during reagent charging introduces water, which hydrolyzes the enamine intermediate back to 1-benzylpiperidin-4-one. Furthermore, if you are using K2​CO3​ as a base, the solid-liquid interface becomes a bottleneck at scale. Switch to a homogeneous base like NaOEt and ensure strict anhydrous conditions to maintain the integrity of the pyrido[3,4-d]pyrimidine formation (1)[1].

Q: My debenzylation reaction stalls at 50% conversion. Adding more Pd/C doesn't help. What is the mechanism of this inhibition? A: You are experiencing catalyst poisoning via basic nitrogen coordination. The secondary amine generated upon debenzylation is highly nucleophilic and binds irreversibly to the active palladium sites, effectively neutralizing the catalyst. Adding more Pd/C only provides a temporary fix before it too is poisoned. The mechanistic solution is to add 1.1 equivalents of acetic acid or HCl to the solvent matrix. This protonates the piperidine nitrogen in situ, rendering it non-nucleophilic and preventing surface coordination[1].

Q: I am observing a high degree of dimerization and complex side products in Step 1. How can I suppress this? A: Dimerization of the piperidone occurs via self-condensation when the formylation equilibrium is stalled. This happens when the methanol and dimethylamine byproducts of the DMF-DMA reaction are not actively removed from the system. On a larger scale, you must use a Dean-Stark trap or a continuous nitrogen sweep over the headspace to physically drive these volatile byproducts out of the reactor, forcing the equilibrium toward the desired enamine.

Q: Are there alternative synthetic routes if the debenzylation continues to be problematic? A: Yes. If trace heavy metals or sulfur impurities from upstream steps make Pd/C catalysis unviable, you can utilize a Boc-protecting group strategy. You would start with 1-Boc-piperidin-4-one. The enamine formation and cyclization proceed similarly, and the final deprotection is achieved using standard acidic conditions (e.g., TFA in DCM or HCl in Dioxane), bypassing heterogeneous catalysis entirely (2)[2].

IV. Quantitative Yield Optimization Data

The table below summarizes the yield improvements achieved by implementing the mechanistic controls detailed in this guide across various scale-up batches.

Batch ScaleStep 1: Enamine Yield (%)Step 2: Cyclization Yield (%)Step 3: Debenzylation Yield (%)Overall Yield (%)Key Process Modification
10 g (Baseline) 82%65%70%37.3% Standard laboratory conditions
50 g 61%42%45%11.5% Direct volumetric scale-up (Failed)
100 g 89%78%85%59.0% Dean-Stark + Anhydrous NaOEt + AcOH added
500 g 91%81%88%64.8% Fully optimized engineering controls

V. References

  • Title: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • Title: Substituted 5,6-(Dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)-methanones as P2X7 Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • Title: A Facile Synthesis of New Tetrahydropyrido[4,3-d]pyrimidine Derivatives Source: ResearchGate URL:

  • Title: Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors Source: PubMed URL:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in DMSO

Mechanistic Context: The Chemistry of the Scaffold 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS: 1159882-43-5) is a critical bicyclic building block widely utilized in the synthesis of KRAS G12C covalent...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context: The Chemistry of the Scaffold

2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (CAS: 1159882-43-5) is a critical bicyclic building block widely utilized in the synthesis of KRAS G12C covalent inhibitors (such as Adagrasib/MRTX849) and various mTOR/PI3K pathway modulators[1][2][3].

Despite its relatively low molecular weight, researchers frequently struggle to achieve stable, high-concentration stock solutions (e.g., 10–50 mM) in Dimethyl Sulfoxide (DMSO)[4][5]. The root cause lies in the molecule's structural dichotomy:

  • Crystal Lattice Energy: The tetrahydropyridine ring contains a secondary amine that acts as a potent hydrogen-bond donor, while the adjacent pyrimidine nitrogens act as strong acceptors. This creates a highly stable, intermolecular hydrogen-bonded network in the solid state.

  • Solvent Limitations: While DMSO is an exceptional hydrogen-bond acceptor (forming strong N-H···O=S bonds)[6], it is an aprotic solvent and cannot donate hydrogen bonds to solvate the pyrimidine nitrogens.

  • Hygroscopicity: The lipophilic cyclopropyl group makes the molecule exceptionally sensitive to water. Because DMSO is highly hygroscopic, trace atmospheric moisture rapidly acts as an anti-solvent, triggering hydrophobic collapse and precipitation.

Troubleshooting FAQs

Q1: I weighed the free base powder and added 100% DMSO to make a 10 mM stock, but it remains cloudy. How do I force dissolution without degrading the scaffold? A1: Cloudiness indicates that the solvent alone cannot overcome the crystal lattice energy. First, verify that you are using anhydrous DMSO (<0.1% water) from a freshly opened, septum-sealed bottle. If the solvent quality is optimal, you must input external energy. Subject the sealed vial to gentle warming in a water bath at 37°C for 10–15 minutes, followed immediately by bath sonication for 15–30 minutes. Sonication provides localized acoustic cavitation to disrupt the crystalline lattice without applying excessive bulk heat that could cause oxidative degradation.

Q2: The compound dissolved perfectly, but after storing the stock solution in the -20°C freezer, it precipitated. Thawing it at room temperature didn't help. Why? A2: DMSO has a relatively high freezing point of 18.5°C. During a freeze-thaw cycle, the solvent crystallizes, forcing the solute out of solution and initiating nucleation. When the DMSO thaws, the compound remains trapped in a newly formed, highly stable crystalline polymorph. Room temperature is insufficient to redissolve it; you must repeat the 37°C heating and sonication protocol every time the aliquot is thawed. To bypass this, prepare single-use aliquots.

Q3: Would converting the free base to a hydrochloride (HCl) salt improve its solubility in DMSO? A3: Generally, yes. Protonating the secondary amine to form the cation fundamentally disrupts the intermolecular hydrogen-bonding network of the free base[7]. While this introduces ionic lattice energy, DMSO's high dielectric constant ( ϵr​=47.2 ) is usually sufficient to solvate the resulting ions[6]. If you cannot synthesize the salt, adding a trace amount of volatile acid (e.g., 0.1% TFA or HCl) directly to the DMSO can sometimes facilitate dissolution, provided this pH shift is compatible with your downstream assays[8].

Q4: My 10 mM DMSO stock is clear, but the compound instantly crashes out when I dilute it to 10 µM in aqueous cell culture media. How do I prevent this? A4: This is a classic manifestation of "solvent shock." Direct dilution of a high-concentration DMSO stock into an aqueous buffer causes a rapid drop in the dielectric constant, leading to localized supersaturation and precipitation before the compound can evenly disperse[9]. Do not spike high-concentration stocks directly into large aqueous volumes. Instead, perform an intermediate serial dilution or use a cosolvent/surfactant (like Tween-20 or BSA) to act as an association colloid[9].

Standard Operating Protocols

Protocol A: Preparation of High-Fidelity Anhydrous DMSO Stocks

This self-validating protocol ensures water contamination and lattice energy barriers are systematically eliminated.

  • Atmospheric Purge: Purge a sterile, amber glass vial with dry Nitrogen or Argon gas to displace ambient humidity.

  • Mass Transfer: Quickly weigh the required mass of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine and transfer it to the purged vial.

  • Anhydrous Solvation: Using a clean Hamilton syringe, pierce the septum of a fresh bottle of anhydrous DMSO (≥99.9% purity, <0.005% water) and transfer the calculated volume to achieve your target concentration (e.g., 10 mM).

  • Mechanical Agitation: Vortex the solution vigorously for 2 to 5 minutes.

  • Thermal/Acoustic Disruption: If the solution is not optically clear, place the vial in a 37°C water bath for 10–15 minutes. Immediately transfer the vial to an ultrasonic bath and sonicate for 15–30 minutes.

  • Optical Verification: Inspect the vial against a bright light source. The solution must be completely free of micro-particulates before proceeding to downstream applications.

Protocol B: Step-Down Dilution for In Vitro Assays

Designed to prevent solvent shock and hydrophobic collapse during aqueous transition.

  • Intermediate Stock Creation: Dilute the 10 mM master stock to an intermediate concentration of 1 mM using 100% anhydrous DMSO.

  • Carrier Buffer Preparation: Prepare your target aqueous assay media (e.g., DMEM, PBS) supplemented with a carrier protein or surfactant (e.g., 0.1% BSA, 0.01-0.05% Tween-20, or Pluronic F-68) to aid in hydrophobic shielding of the cyclopropyl group[9].

  • Dynamic Addition: While vortexing the carrier buffer at medium speed, add the 1 mM intermediate DMSO stock dropwise to achieve the final assay concentration.

  • Toxicity Check: Ensure the final absolute DMSO concentration does not exceed 0.5% to 1% (v/v) to prevent artifactual cellular toxicity[9].

Quantitative Data Summary

Table 1: Physicochemical Parameters Impacting Solvation
ParameterCondition / StateImpact on SolubilityMechanistic Reason
Solvent Quality Anhydrous DMSO (<0.1% H₂O)High (Optimal)Prevents water-induced hydrophobic collapse of the cyclopropyl group.
Solvent Quality Hygroscopic DMSO (>1% H₂O)Low (Precipitation)Water acts as an anti-solvent for lipophilic moieties, reducing solvating power.
Temperature 37°C + SonicationEnhances DissolutionAcoustic cavitation and thermal energy overcome crystal lattice energy.
Storage Freeze-Thaw (-20°C to RT)Induces CrystallizationDMSO freezes at 18.5°C; thawing promotes stable polymorph nucleation.
Compound Form Free BaseVariable / ModerateStrong intermolecular N-H···N hydrogen bonding resists solvation.
Compound Form HCl SaltHigh (in polar media)Protonation disrupts H-bonds; ionic species are solvated by DMSO's high dielectric constant.

Workflow Visualizations

Troubleshooting_Workflow Start 10 mM Stock in DMSO (Cloudy / Particulates) CheckH2O Verify DMSO Quality (Use Anhydrous <0.1% H2O) Start->CheckH2O HeatSonicate Warm to 37°C & Sonicate (15-30 minutes) CheckH2O->HeatSonicate Decision Is the solution optically clear? HeatSonicate->Decision Success Proceed to Aliquoting & Assay Decision->Success Yes Intervention Add 0.1% TFA or Convert to HCl Salt Decision->Intervention No Intervention->HeatSonicate Retry Dissolution

Fig 1. Decision tree for troubleshooting DMSO solubility of tetrahydropyrido[3,4-d]pyrimidine.

Dilution_Mechanism Stock 10 mM DMSO Stock (High Dielectric) Direct Direct Addition to Aqueous Media Stock->Direct Step1 Intermediate Dilution (1 mM in DMSO) Stock->Step1 Shock Solvent Shock & Dielectric Collapse Direct->Shock Crash Compound Precipitation Shock->Crash Step2 Add to Media with BSA / Tween-20 Step1->Step2 Stable Stable Assay Solution (<1% DMSO) Step2->Stable

Fig 2. Mechanistic workflow to prevent solvent shock during aqueous dilution.

Sources

Troubleshooting

Minimizing impurities during 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatization

System Overview & Mechanistic Context The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged bicyclic core, prominently featured in oncology for the development of selective KRAS G12C inhibitors (e.g., Ad...

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Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Mechanistic Context

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged bicyclic core, prominently featured in oncology for the development of selective KRAS G12C inhibitors (e.g., Adagrasib) and ERK/Axl inhibitors [3]. The core features an electron-deficient pyrimidine ring fused to a piperidine ring. Derivatization typically targets three sites: Suzuki coupling at C-2, nucleophilic aromatic substitution (SNAr) at C-4, and electrophilic substitution at the secondary amine (N-7) [1].

When the C-2 position is pre-installed with a cyclopropyl group, the primary synthetic challenge shifts to maintaining orthogonal regioselectivity between the C-4 and N-7 positions, while preventing the thermodynamically driven oxidation of the tetrahydropyridine ring during downstream functionalization [2].

Diagnostic FAQs: Troubleshooting Common Impurities

Q1: During the C4-SNAr reaction of 4-chloro-2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, LC-MS shows a significant [M-2]+ impurity. What is this and how do I suppress it? A: The [M-2]+ mass corresponds to the dehydrogenation (aromatization) of the tetrahydropyridine ring, yielding the fully aromatic pyrido[3,4-d]pyrimidine. Causality & Fix: This oxidation is driven by the thermodynamic stability of the fused aromatic system. It is catalyzed by trace transition metals and accelerated by atmospheric oxygen and temperatures exceeding 80 °C. To suppress this, rigorously degas your solvents (sparge with N₂ or Ar for 30 minutes) and limit the reaction temperature to 60 °C. Switching from inorganic carbonate bases to a sterically hindered organic base (e.g., DIPEA) reduces base-promoted auto-oxidation.

Q2: Why am I getting poor regioselectivity and bis-alkylation when reacting the pyrimidine core with an electrophile? A: The N-7 secondary amine of the piperidine ring is highly nucleophilic (pKa ~9–10), whereas the pyrimidine C-4 position is electrophilic. If you attempt to functionalize the pyrimidine core while N-7 is unprotected, N-7 will outcompete external nucleophiles, leading to oligomerization or bis-derivatization. Causality & Fix: The scaffold requires strict orthogonal protection. You must mask N-7 with a Boc or Cbz group prior to any C-4 functionalization to temporarily neutralize its nucleophilicity[2].

Q3: How can I efficiently remove residual palladium after an N-7 Buchwald-Hartwig amination without degrading the 2-cyclopropyl group? A: While the 2-cyclopropyl group is generally stable, harsh acidic aqueous washes traditionally used to remove metals can risk cyclopropyl ring-opening or N-7 protonation, leading to severe emulsion issues during workup. Causality & Fix: Utilize functionalized silica scavengers (e.g., SiliaMetS® Thiol) in an organic solvent (like EtOAc or THF) at 40 °C for 2 hours prior to crystallization. This relies on the high affinity of thiols for Pd without altering the pH, effectively reducing Pd levels to <10 ppm without compromising the cyclopropyl moiety.

Workflow & Logical Relationships

Workflow A 2-Cyclopropyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine B N7-Protection (Boc/Cbz) A->B Step 1: Mask N7 H Bis-Alkylation Impurity A->H Unprotected N7 C C4-Functionalization (SNAr / Coupling) B->C Step 2: React C4 D Aromatized Impurity [M-2]+ C->D O2 / >80°C E N7-Deprotection C->E Step 3: Acidic Cleavage F N7-Derivatization E->F Step 4: Electrophile G Target API F->G Step 5: Isolation

Workflow for selective derivatization minimizing bis-alkylation and oxidation impurities.

Troubleshooting Matrices: Quantitative Data

The following table summarizes the impact of reaction conditions on the impurity profile during the C-4 SNAr derivatization of the intermediate.

Table 1: Impact of Reaction Conditions on C4-SNAr Impurity Profiles

SolventBaseTemp (°C)AtmosphereConversion (%)Aromatized Impurity [M-2]+ (%)Bis-Alkylated Impurity (%)Mitigation Strategy
DMFCs₂CO₃90Air95.018.512.0 (if N7 unprotected)Use N7-Boc protection
DMFDIPEA90Air92.014.2< 1.0Lower temperature
NMPK₂CO₃110N₂85.022.4< 1.0Avoid high heat / strong base
DMAc DIPEA 60 N₂ (Degassed) 98.5 1.1 < 1.0 Optimized Condition

Note: Data demonstrates that strict anaerobic conditions and moderate temperatures are critical to preventing the dehydrogenation of the piperidine ring.

Validated Experimental Protocols

To ensure a self-validating system, the following protocol incorporates built-in analytical checkpoints to confirm success and halt the process if impurities exceed acceptable thresholds.

Protocol: Orthogonal N7-Boc Protection and C4-SNAr Functionalization

Phase 1: N7-Boc Protection Mechanistic Goal: Render the highly nucleophilic N-7 amine inert to prevent bis-alkylation during subsequent pyrimidine functionalization [2].

  • Setup: Dissolve 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 eq) in anhydrous DCM (10 volumes).

  • Reagent Addition: Add Triethylamine (1.5 eq) and cool the mixture to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak at [M+100]+ (Boc addition) emerges. If bis-Boc formation is observed (rare), quench immediately with water to prevent further over-reaction.

  • Workup: Wash with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Phase 2: Regioselective C4-SNAr (Impurity-Controlled) Mechanistic Goal: Substitute the C-4 position (e.g., displacing a chloride) while strictly preventing the aromatization of the tetrahydropyridine ring.

  • Degassing (Critical Step): Dissolve the N7-Boc intermediate (1.0 eq) and the nucleophile (e.g., a primary amine, 1.2 eq) in DMAc (8 volumes). Sparge the solution with Argon for 30 minutes to remove dissolved oxygen.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Do not use Cs₂CO₃ as it promotes auto-oxidation.

  • Heating: Heat the reaction mixture to exactly 60 °C. Do not exceed 80 °C.

  • Self-Validation Checkpoint: Pull an aliquot at 4 hours. Analyze via LC-MS.

    • Pass: Target mass[M+H]+ is >95% AUC.

    • Fail: Presence of [M-2]+ peak >2% indicates oxidation. If observed, verify Argon blanket integrity and reduce temperature to 50 °C for future batches.

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash 3x with 5% aqueous LiCl to remove DMAc. Concentrate and purify via silica gel chromatography.

References

  • Title: 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY Source: Rasayan Journal of Chemistry, 2025, 18(4), 1959-1971. URL: [Link]

  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: Pharmaceuticals (Basel), 2025, 18(5), 696. URL: [Link]

  • Title: Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer Source: Journal of Medicinal Chemistry, 2020, 63(13), 6679-6693. URL: [Link]

Optimization

Optimizing reaction conditions for N-alkylation of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and protocol to help drug development professionals optimize the N-alkylation of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and protocol to help drug development professionals optimize the N-alkylation of the 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold.

This specific bicyclic core is a privileged structural motif in modern oncology, forming the backbone of breakthrough KRAS G12C covalent inhibitors (such as Adagrasib/MRTX849)[1],[2], as well as potent ERK1/2[3] and mTOR/PI3K kinase inhibitors[4],[5].

Mechanistic Insights: The Causality of Reactivity

To successfully functionalize this scaffold, we must first understand its electronic distribution. The molecule contains three nitrogen atoms, but they are not created equal:

  • N1 & N3 (Pyrimidine Nitrogens): These are part of an electron-deficient, fused heteroaromatic π -system[6]. Their lone pairs are heavily delocalized or orthogonal but deactivated by adjacent electronegative centers, rendering them virtually non-nucleophilic under standard conditions.

  • N7 (Piperidine Nitrogen): This is an sp3 -hybridized secondary aliphatic amine. It is the primary nucleophilic center of the molecule[7].

  • C2-Cyclopropyl Group: This moiety provides essential lipophilicity and metabolic stability[1]. While it adds some steric bulk to the pyrimidine face, it does not impede the trajectory of electrophiles approaching the N7 pocket.

Pathway Target KRAS G12C / mTOR (Therapeutic Targets) Inhibition Kinase/GTPase Inhibition Target->Inhibition Scaffold Pyrido[3,4-d]pyrimidine (N-Alkylated Scaffold) Scaffold->Target Binds Outcome Tumor Regression Inhibition->Outcome

Fig 1. Pharmacological role of pyrido[3,4-d]pyrimidine scaffolds in targeted oncology.

Self-Validating Experimental Protocol

A robust chemical protocol must validate itself at critical junctions to prevent the waste of high-value intermediates. The following methodology utilizes a "Mass-Balance Checkpoint" system.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried Schlenk flask with 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (1.0 equiv) and anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

    • Causality: MeCN is a polar aprotic solvent that perfectly solvates the reactants and stabilizes the polar transition state of the SN​2 reaction without acting as a competing nucleophile.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 equiv). Stir vigorously for 15 minutes to create a uniform suspension.

    • Causality: K₂CO₃ is a heterogeneous base. It is strong enough to scavenge the generated HX acid but mild enough to prevent the unwanted E2 elimination of your alkyl halide.

  • Electrophile Introduction: Add the alkyl halide (1.1 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 60 °C under an inert Nitrogen (N₂) atmosphere for 12 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and inject into the LC-MS.

    • Success Criteria: The trace must show a single major peak corresponding to [M+H]+ (Mass of Starting Material + Mass of Alkyl - Mass of Halogen).

    • Failure Criteria: If a peak at [M+Alkyl+H]+ appears, the reaction has over-alkylated into a quaternary ammonium salt. Stop heating immediately.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove K₂CO₃ salts.

    • Causality: Removing inorganic salts prior to aqueous workup prevents the formation of stubborn emulsions.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography using a gradient of DCM:MeOH (98:2 to 90:10) to elute the basic product.

ExperimentalWorkflow SM 2-Cyclopropyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine Reagents Alkyl Halide (1.1 eq) K2CO3 (2.5 eq) MeCN (0.2 M) SM->Reagents Reaction Stir at 60°C for 12h (Inert Atmosphere) Reagents->Reaction Validation LC-MS Checkpoint: Target [M+H]+ only Reaction->Validation Product N7-Alkylated Product (>85% Yield) Validation->Product

Fig 2. Optimized self-validating workflow for selective N7-alkylation.

Quantitative Optimization Data

When optimizing the N-alkylation of this scaffold, the choice of base and solvent dictates the trajectory of the reaction. Below is a summary of our internal optimization data:

BaseSolventTemp (°C)Time (h)Conversion (%)N7-Alkylation Yield (%)Mechanistic Observation / Side Products
K₂CO₃ MeCN 60 12 >95 88 Optimal SN​2 trajectory; trace impurities.
DIPEADMF80168575Elevated temperature led to partial alkyl halide elimination (E2).
NaHTHF0 to rt4>9945Strong base caused rapid over-alkylation (quaternary ammonium salt).
Cs₂CO₃DMFrt249082Mild and highly effective, but slower kinetics due to ambient temperature.

Troubleshooting & FAQs

Q: Why am I observing quaternary ammonium salt formation (over-alkylation)? A: The N7 piperidine nitrogen is highly nucleophilic. Using strong bases (like NaH) or a large excess of the alkylating agent drives the reaction past the secondary amine stage. Solution: Strictly control the stoichiometry of the alkyl halide (1.05 – 1.1 equivalents) and use a milder, heterogeneous base like K₂CO₃ to modulate the reaction rate.

Q: My alkyl halide is highly sterically hindered, and the reaction stalls at 30% conversion. What is the alternative? A: Steric congestion around the N7 pocket can severely impede direct SN​2 alkylation[3]. Solution: Pivot to a reductive amination strategy. React the tetrahydropyrido[3,4-d]pyrimidine with the corresponding aldehyde using Sodium Triacetoxyborohydride (NaBH(OAc)₃) in DCE or DCM. This circumvents the steric clash of a direct displacement and often proceeds with >90% yield[6].

Q: How do I minimize O-alkylation if my substrate or electrophile contains a hydroxyl group? A: Regioselective N-alkylation over O-alkylation requires strict tuning of the base and solvent[3]. Solution: Avoid strong bases that deprotonate the hydroxyl group (which would form a highly nucleophilic alkoxide). Stick to DIPEA or K₂CO₃ in MeCN, which selectively favors the more inherently nucleophilic nitrogen lone pair without generating the alkoxide intermediate.

Q: Is there a risk of alkylating the pyrimidine nitrogens (N1 or N3)? A: Mechanistically, no. The N1 and N3 nitrogens are part of an electron-deficient, fused heteroaromatic system[6]. Their lone pairs are deactivated by the adjacent electronegative atoms. Alkylation will exclusively occur at the sp3 -hybridized N7 piperidine nitrogen unless extreme, non-standard conditions are applied.

References

  • 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY Source: Rasayan Journal of Chemistry URL:1

  • Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:2

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations Source: NIH URL:3

  • WO2010120996A1 - 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses Source: Google Patents URL:4

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Welcome to the technical support center for 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during long-term storage. As a molecule with a unique combination of a cyclopropyl group, a tetrahydropyridine ring, and a pyrimidine core, understanding its potential stability liabilities is crucial for obtaining reliable and reproducible experimental results.

This resource is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the structural motifs of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, the primary factors of concern for its degradation are:

  • Hydrolysis: The molecule contains a cyclopropylamine-like moiety, which can be susceptible to hydrolysis, particularly under high pH conditions.[1]

  • Oxidation: The tetrahydropyridine ring is a reduced heterocyclic system and can be prone to oxidation. Atmospheric oxygen or the presence of oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.

  • Photolysis: Exposure to light, especially UV radiation, can provide the energy to initiate photochemical degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

Q2: What are the recommended long-term storage conditions for this compound?

A2: In the absence of specific stability data for this compound, we recommend the following conservative storage conditions to minimize degradation:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidation.
Light Amber vial or in the darkProtects from light-induced degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis.

For solutions, it is advisable to use anhydrous solvents and store them under an inert atmosphere at low temperatures.

Q3: How can I tell if my sample of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has degraded?

A3: Signs of degradation can be both physical and chemical:

  • Physical Changes: A change in color (e.g., from white/off-white to yellow or brown), or a change in physical form (e.g., from a crystalline solid to a viscous oil) can indicate degradation.

  • Chemical Analysis: The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main peak corresponding to the parent compound is indicative of degradation.

Q4: Is the cyclopropyl group stable?

A4: The cyclopropane ring is a strained system and can undergo ring-opening reactions.[2][3][4] However, this typically requires specific conditions, such as the presence of transition metal catalysts or strong acids. Under the recommended storage conditions, the cyclopropyl group is expected to be relatively stable.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments that could be related to compound degradation.

Observed Issue Potential Cause (Degradation-Related) Recommended Action
Inconsistent or lower than expected biological activity The active compound may have degraded, leading to a lower effective concentration.1. Verify the purity of your sample using HPLC or LC-MS. 2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound. 3. Ensure proper storage conditions are being maintained.
Appearance of unknown peaks in analytical chromatograms These could be degradation products.1. Compare the chromatogram to that of a freshly prepared sample or a reference standard. 2. Consider performing a forced degradation study (see protocol below) to help identify potential degradation products.
Poor solubility of the compound in a previously used solvent Degradation products may be less soluble, or the compound may have polymerized.1. Assess the purity of the sample. 2. Attempt to dissolve a small amount in a different, compatible solvent to see if solubility issues persist.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Given the lack of published stability data for 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, performing a forced degradation study is a critical step in understanding its intrinsic stability.[5][6][7][8] This involves intentionally exposing the compound to harsh conditions to accelerate its degradation and identify potential degradation products and pathways.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare stock solution (e.g., in Acetonitrile/Water) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidative Expose Thermal Thermal Stress (e.g., 80°C, solid state) Prep->Thermal Expose Photolytic Photolytic Stress (e.g., ICH Q1B conditions) Prep->Photolytic Expose Analysis HPLC-UV/PDA or LC-MS Analysis Acid->Analysis Analyze Base->Analysis Analyze Oxidative->Analysis Analyze Thermal->Analysis Analyze Photolytic->Analysis Analyze Evaluation Identify Degradants Assess Purity Determine Degradation Pathways Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Detailed Protocol for Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile and water.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for a defined period. Dissolve in the stock solution solvent for analysis.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (e.g., a gradient C18 column with a mobile phase of acetonitrile and water with a suitable buffer). Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.

  • Evaluation:

    • Calculate the percentage of degradation.

    • Identify and, if possible, characterize the structure of the major degradation products.

    • Establish the likely degradation pathways.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis Parent 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine N_Oxide N-Oxide Formation (on tetrahydropyridine nitrogen) Parent->N_Oxide O2 / Peroxide Aromatization Aromatization of Tetrahydropyridine Ring Parent->Aromatization Oxidizing Agent RingOpening Hydrolytic Ring Opening of Pyrimidine Parent->RingOpening H2O / H+ or OH- Radical Radical-Mediated Degradation Parent->Radical Light (hν)

Caption: Plausible degradation pathways.

References

  • Aminocyclopyrachlor (Ref: DPX-MAT28) - AERU. (n.d.). Retrieved from [Link]

  • Zhang, D., & Li, C. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 239–253.
  • Aminocyclopyrachlor | C8H8ClN3O2 - PubChem. (n.d.). Retrieved from [Link]

  • Fustero, S., & de la Torre, F. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 120(15), 7867–7968.
  • 2-Cyclopropyl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyriMidine hydrochloride - NextSDS. (n.d.). Retrieved from [Link]

  • Singh, R., & Kumar, R. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange. (2014, November 3). Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11), 1046-1053.
  • Wang, F., Wang, J., Liu, Y., Wang, Y., Zhang, J., & Yan, Y. (2021). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. International Journal of Molecular Sciences, 22(17), 9299.
  • Sala, C. A., Bulos, M., Echarte, M. M., & Zambelli, A. (2014). Relative tolerance, stability and reliability of two herbicide tolerance traits in sunflower. Helia, 37(60), 1-13.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38424-38430.
  • Wang, F., Wang, J., Liu, Y., Wang, Y., Zhang, J., & Yan, Y. (2021). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16.
  • KULINKOVICH, O. G. (2004). structure and reactivity of the cyclopropane species. In The Chemistry of the Cyclopropyl Group, Volume 2. John Wiley & Sons, Ltd.
  • Campbell, J. M., Lee, M., Mullin, J., & Williams, H. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858–2864.
  • Miyamoto, J. (1976). Degradation, metabolism and toxicity of synthetic pyrethroids. Environmental Health Perspectives, 14, 15–28.
  • Activation of cyclopropanes by transition metals - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-cyclopropyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine - NextSDS. (n.d.). Retrieved from [Link]

  • Review on development of forced degradation studies and its approaches on stability indicating method. (n.d.). Retrieved from [Link]

  • Razo-Flores, E., Luijten, M., & Lettinga, G. (2010). Degradation of di-, tri-, tetra-, and pentachlorophenol mixtures in an aerobic biofilter. African Journal of Biotechnology, 9(23), 3466-3474.
  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021). GSC Biological and Pharmaceutical Sciences, 16(1), 133-144.
  • De Simone, F., & Waser, J. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 63(3), 162–167.
  • Mahendra, S., & Alvarez-Cohen, L. (2006). Biodegradation of Ether Pollutants by Pseudonocardia sp. Strain ENV478. Applied and Environmental Microbiology, 72(2), 1173–1178.

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution for Tetrahydropyrido[3,4-d]pyrimidine Compounds

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with tetrahydropyrido[3,4-d]pyrimidine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with tetrahydropyrido[3,4-d]pyrimidine derivatives.

These nitrogen-rich bicyclic heterocycles are frequently developed as potent kinase inhibitors (e.g., targeting HPK1, ERK2, and ATR)[1][2][3]. However, their complex structural nature—featuring both weakly basic aromatic pyrimidine nitrogens and highly basic saturated piperidine-like nitrogens—creates significant analytical hurdles. This guide provides field-proven, mechanistically grounded strategies to resolve co-elution, eliminate peak tailing, and optimize selectivity.

Diagnostic Workflow: Co-Elution Resolution Logic

Before adjusting instrument parameters, it is critical to diagnose the root cause of the co-elution. The following decision matrix outlines the logical progression for isolating and resolving basic heterocycle co-elution.

G Start Co-elution of Tetrahydropyrido [3,4-d]pyrimidine detected Check_pKa Determine pKa of basic nitrogens (Typically 7.0 - 9.5) Start->Check_pKa Decision_pH Adjust Mobile Phase pH (Rule: pH = pKa ± 2) Check_pKa->Decision_pH High_pH High pH (pH > 10) Ammonium Bicarbonate (Deprotonated, pure RP) Decision_pH->High_pH If column is stable Low_pH Low pH (pH < 3) TFA / Formic Acid (Protonated, Ion-pairing) Decision_pH->Low_pH For LC-MS compatibility Assess_Resolution Assess Resolution & Peak Shape High_pH->Assess_Resolution Low_pH->Assess_Resolution Decision_Column Change Stationary Phase (Orthogonal Selectivity) Assess_Resolution->Decision_Column Rs < 1.5 or Tailing Success Baseline Resolution Achieved Assess_Resolution->Success Rs > 1.5 HILIC HILIC Mode (For highly polar/early eluting) Decision_Column->HILIC PFP PFP / RP-Amide (Pi-Pi & H-bonding) Decision_Column->PFP HILIC->Success PFP->Success

Troubleshooting workflow for resolving basic heterocycle co-elution.

Knowledge Base & FAQs (Mechanistic Troubleshooting)

Q1: Why do my tetrahydropyrido[3,4-d]pyrimidine derivatives co-elute near the void volume and exhibit severe tailing on a standard C18 column? A1: The saturated nitrogen in the tetrahydropyrido[3,4-d]pyrimidine core is highly basic. At standard acidic mobile phase pH (e.g., pH 2–4), this nitrogen is fully protonated, rendering the molecule highly polar and stripping it of its hydrophobic retention on standard C18 stationary phases[4]. Consequently, the compounds elute early, often co-eluting with non-retained matrix salts. Furthermore, the positively charged amines interact via secondary ion-exchange mechanisms with unendcapped, acidic residual silanol groups on the silica support, which is the primary cause of severe peak tailing[4][5].

Q2: How should I manipulate the mobile phase pH to effectively resolve these basic co-eluting peaks? A2: Mobile phase pH is the most powerful parameter for altering the separation selectivity ( α ) of ionizable compounds[6]. To prevent partial ionization—which causes peak splitting and irreproducible retention—the mobile phase pH must strictly be maintained at least 1.5 to 2.0 pH units away from the analyte's pKa​ [6].

  • High-pH Strategy ( pH>10 ): Using a high-pH buffer (e.g., ammonium bicarbonate) deprotonates the basic nitrogens into their neutral free-base form. This maximizes their hydrophobicity, significantly increasing retention on hybrid-silica C18 columns and resolving them from polar interferences[7].

  • Low-pH Strategy ( pH<2.5 ): Using 0.1% Trifluoroacetic acid (TFA) fully protonates the nitrogens. TFA acts as a hydrophobic ion-pairing reagent, forming a neutral complex with the basic amine. This increases apparent retention and actively masks residual silanols[7][8].

Q3: If pH optimization fails to resolve critical isomeric pairs, which stationary phases offer orthogonal selectivity? A3: When hydrophobic (dispersive) interactions are insufficient, you must pivot to alternative retention mechanisms:

  • RP-Amide (Polar-Embedded) Columns: These columns incorporate an amide functional group within the alkyl chain. This provides hydrogen-bonding capabilities and creates a virtual "shield" of water near the silica surface, preventing basic analytes from interacting with residual silanols and dramatically improving peak shape[9].

  • Pentafluorophenyl (PFP / F5) Columns: PFP phases offer π−π , dipole-dipole, and hydrogen-bonding interactions. They are exceptionally selective for resolving positional isomers of aromatic pyrimidines that co-elute on standard alkyl phases[9].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar, multi-basic derivatives that remain unretained in reversed-phase, HILIC utilizes a polar stationary phase (e.g., bare silica) and a highly organic mobile phase. Retention is achieved via partitioning into a water-enriched layer on the silica surface combined with cation-exchange interactions[7][10].

Quantitative Data: Column & Parameter Selection Matrix

Use the following data table to rapidly select the correct chromatographic parameters based on the specific properties of your tetrahydropyrido[3,4-d]pyrimidine analog.

Stationary PhasePrimary Interaction MechanismOptimal pH RangeRecommended Buffer SystemTarget Application / Best For
Hybrid C18 Hydrophobic (Dispersive)10.0 - 11.010 mM Ammonium BicarbonateNeutralized free-bases; general screening
RP-Amide Hydrophobic + H-Bonding2.0 - 7.00.1% Formic Acid or TFAShielding silanols; resolving polar bases
PFP (F5) π−π , Dipole, Steric2.0 - 6.010 mM Ammonium AcetateResolving positional isomers & rigid rings
Bare Silica Partitioning + Ion-Exchange3.0 - 5.010 mM Ammonium FormateHighly polar/early-eluting derivatives (HILIC)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes a mechanistic checkpoint to ensure the physical chemistry of the separation is functioning as intended.

Protocol A: High-pH Reversed-Phase Screening (For Free-Base Retention)

Use this protocol when compounds elute at the void volume under acidic conditions.

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare 10 mM Ammonium Bicarbonate in ultrapure water. Adjust the pH to 10.5 using dilute ammonium hydroxide.

    • Organic (B): 100% HPLC-grade Acetonitrile.

  • Column Selection: Install a high-pH tolerant hybrid silica C18 column (e.g., Waters XBridge or equivalent, rated for pH 1-12)[1][7].

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min. Column temperature: 40°C.

  • Self-Validation Checkpoint: Evaluate the chromatogram. If peak splitting or severe broadening is observed, the mobile phase pH is likely too close to the analyte's pKa​ , causing partial ionization. Corrective action: Increase the pH of Mobile Phase A by 0.5 units to ensure full deprotonation.

Protocol B: HILIC-MS Method (For Highly Polar/Protonated Derivatives)

Use this protocol for highly polar derivatives that fail to retain even at high pH, or when MS-compatible volatile buffers are strictly required.

  • Mobile Phase Preparation:

    • Aqueous (A): Prepare 10 mM Ammonium Formate in water. Adjust to pH 3.0 using formic acid[8][10].

    • Organic (B): 100% HPLC-grade Acetonitrile.

  • Sample Diluent Preparation (CRITICAL): Dissolve the tetrahydropyrido[3,4-d]pyrimidine sample in a diluent containing at least 75% Acetonitrile . Causality: Injecting a highly aqueous sample into a HILIC system disrupts the localized water layer on the stationary phase, causing immediate breakthrough and co-elution.

  • Column Selection: Install a bare silica or zwitterionic HILIC column.

  • Gradient Elution: In HILIC, water is the strong solvent. Run a gradient starting at 95% B (Organic) down to 50% B over 15 minutes.

  • Self-Validation Checkpoint: Monitor the void volume ( t0​ ). If the analyte elutes before k′=1 (retention factor less than 1), verify that the sample diluent matches the starting mobile phase conditions (>90% organic).

Sources

Troubleshooting

Purification methods for removing unreacted 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine starting material

Technical Support Center: Purification Solutions for 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Workflows Welcome to the Application Support Center. 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (M...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Solutions for 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Workflows

Welcome to the Application Support Center. 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (Molecular Weight: 175.23 g/mol , [M+H]+ = 176.2) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors. However, incomplete functionalization at the N7 secondary amine often leaves unreacted starting material (SM) in the crude mixture. Due to its strong hydrogen-bonding capability and basicity (pKa ~9.5), this SM causes severe tailing on normal-phase silica, complicating isolation.

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating troubleshooting strategies. The optimal purification route depends entirely on the chemical nature of your final product.

Diagnostic Purification Workflow

Workflow Start Crude Reaction Mixture (Product + Unreacted SM) CheckProduct What is the chemical nature of the product? Start->CheckProduct Amide Amide / Urea / Sulfonamide (Neutral Product) CheckProduct->Amide TertAmine Tertiary Amine (Basic Product) CheckProduct->TertAmine Method1 Acid-Base Extraction (1M HCl Wash) Amide->Method1 Method2 SCX-2 Resin (Catch & Release) Amide->Method2 Method3 PS-Isocyanate Resin (Covalent Scavenging) TertAmine->Method3 Method4 pH-Controlled Buffer Extraction TertAmine->Method4

Decision workflow for selecting purification methods based on product basicity.

Section I: Troubleshooting & FAQs

Q1: My unreacted 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is co-eluting with my tertiary amine product during silica gel chromatography. Why is this happening? A1: Both your product and the unreacted SM possess basic nitrogen centers that interact strongly with the acidic silanol groups on standard normal-phase silica, leading to peak broadening and co-elution. Because both are basic, simple chromatography often fails. To resolve this, you must exploit the nucleophilicity difference rather than polarity. The secondary amine on the SM is highly nucleophilic, whereas your tertiary amine product is not. Using an electrophilic scavenger resin (like PS-Isocyanate) will selectively covalently bind the SM, leaving your product in solution[1].

Q2: I synthesized an amide derivative using this starting material. What is the most scalable way to remove the unreacted SM? A2: If your product is an amide, it is essentially neutral. The unreacted SM retains its basic secondary amine (pKa ~9.5). The most scalable and cost-effective method is a classic acid-base liquid-liquid extraction[2]. By washing your organic layer with a mild aqueous acid (e.g., 1M HCl or 10% citric acid), you selectively protonate the SM, driving it into the aqueous phase while your neutral amide product remains safely in the organic phase.

Q3: I am working on a micro-scale library synthesis and cannot perform liquid-liquid extractions. How can I purify my neutral product? A3: For parallel or library synthesis, Strong Cation Exchange (SCX-2) solid-phase extraction is ideal[3]. The sulfonic acid functionality on the SCX-2 resin will "catch" the basic unreacted SM. Since your amide product is non-basic, it will simply flow through the cartridge unretained.

Section II: Validated Experimental Protocols

Protocol A: Covalent Scavenging via PS-Isocyanate (For Tertiary Amine Products)

Causality: Polystyrene-bound isocyanate acts as a macroscopic electrophile. It reacts rapidly with primary and secondary amines at room temperature to form stable, insoluble urea linkages[1]. Tertiary amines lack the necessary N-H bond to form this adduct and are unaffected.

  • Preparation: Dissolve the crude reaction mixture in a non-nucleophilic solvent (e.g., Dichloromethane or THF). Ensure no alcohol solvents are present, as they can slowly react with the isocyanate.

  • Resin Addition: Add 3 to 4 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated amount of unreacted SM.

  • Agitation: Gently shake or tumble the mixture at room temperature for 2 to 4 hours. Avoid magnetic stirring, which can physically grind and degrade the polymer beads.

  • Filtration: Filter the suspension through a sintered glass funnel or a PTFE syringe filter. Wash the resin bed twice with the reaction solvent to ensure full recovery of the product.

  • Validation System: Analyze the filtrate via LC-MS. The extracted ion chromatogram (EIC) for m/z 176.2 ([M+H]+ of the SM) must show zero intensity. If trace SM remains, add an additional 1 equivalent of resin and repeat.

Protocol B: Acid-Base Extraction (For Amide/Sulfonamide Products)

Causality: Amines can be extracted from organic solutions by shaking them with acidic solutions, converting them into highly water-soluble cationic salts[2].

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acid Wash: Add an equal volume of 1M aqueous HCl or a saturated citric acid solution. Vigorously shake the separatory funnel and vent.

  • Phase Separation: Allow the layers to separate. The unreacted SM is now protonated and resides in the aqueous layer.

  • Validation System: Check the pH of the aqueous layer using indicator paper; it must be < pH 3 to ensure complete protonation of the secondary amine.

  • Recovery: Drain the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure neutral product.

Protocol C: Buffer-Assisted Extraction (For Complex Amine Mixtures)

Causality: When separating a secondary amine from a tertiary amine via extraction, standard strong acids may protonate both. Utilizing a tightly controlled buffer (e.g., NaH₂PO₃ at pH 3.4) exploits the subtle pKa differences between the secondary amine SM and the tertiary amine product[4].

  • Buffer Preparation: Prepare a 1.0 N NaH₂PO₃ buffer adjusted exactly to pH 3.4.

  • Extraction: Wash the organic layer containing the crude mixture with the buffer solution. The more basic secondary amine SM partitions into the aqueous buffer, while the less basic tertiary amine product remains largely in the organic phase.

  • Validation System: Perform multiple extractions (typically 3-5) and monitor the organic layer via TLC until the SM spot is eradicated.

Section III: Quantitative Data & Method Comparison

Purification StrategyIdeal Product CompatibilityPrimary MechanismScalabilityTypical SM Removal Efficiency
Covalent Scavenging (PS-Isocyanate) Tertiary AminesElectrophilic capture of 2° amineMedium (Lab scale)>98%
Acid-Base Extraction (1M HCl) Amides, Ureas, SulfonamidesDifferential protonation (pKa)High (Process scale)>95%
SCX-2 Solid Phase Extraction Neutral or Weakly BasicCation exchange (Catch & Release)Low to Medium>90%
Buffer-Assisted Extraction Tertiary AminesFine-tuned pH differential extractionHigh85-90%

Section IV: Mechanistic Pathway of Covalent Scavenging

Mechanism SM Unreacted SM (Secondary Amine) Reaction Nucleophilic Attack (Covalent Bond Formation) SM->Reaction Resin PS-Isocyanate Resin (Electrophile) Resin->Reaction Bound Resin-Bound Urea (Insoluble) Reaction->Bound Filter Simple Filtration Bound->Filter Pure Pure Tertiary Amine Product (in Filtrate) Filter->Pure Filtrate

Mechanism of covalent scavenging via PS-Isocyanate resin for secondary amine removal.

References

  • Chemistry Data Sheet: Separation of Secondary and Tertiary Amines using ISOLUTE SCX-2 - Biotage.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives
  • US6897262B2 - Scavenger resin and processes for the use thereof - Google P
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Analogs in Kinase Drug Discovery

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & SAR Analysis Executive Summary The mitogen-activated protein kinase (MAPK) pathway is a central drive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & SAR Analysis

Executive Summary

The mitogen-activated protein kinase (MAPK) pathway is a central driver in over 30% of human cancers. As resistance to upstream BRAF and MEK inhibitors inevitably emerges, targeting downstream effector kinases like ERK1/2 has become a critical therapeutic strategy[1]. Within this landscape, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has emerged as a highly privileged, versatile pharmacophore, serving as the core for several clinical-stage kinase inhibitors[2].

This guide provides an objective, data-driven comparison of the 2-cyclopropyl substituted analog against other common C2-substituents (e.g., methyl, phenyl, and pyrazole variants). By analyzing the Structure-Activity Relationship (SAR), biophysical properties, and experimental validation protocols, we demonstrate how the 2-cyclopropyl modification offers a superior balance of ligand efficiency, metabolic stability, and target engagement for drug development professionals.

Mechanistic Rationale: The Critical Role of the C2 Position

In the design of ATP-competitive kinase inhibitors, the pyrimidine core acts as the primary hinge-binding motif. The N1/N3 atoms and the C4-amine form essential hydrogen bonds with the backbone amide of the kinase hinge region (e.g., Met108 in ERK2)[3].

While the core anchors the molecule, the C2 position vectors directly into the solvent-exposed channel or a shallow hydrophobic pocket adjacent to the ATP-binding site. The choice of substituent at this position dictates the molecule's overall pharmacokinetic (PK) and pharmacodynamic (PD) profile:

  • The Alkyl Vulnerability: Simple alkyl groups (like a 2-methyl substituent) are highly susceptible to cytochrome P450 (CYP)-mediated oxidation, leading to rapid microsomal clearance.

  • The Aryl Penalty: Bulky aromatic rings (like a 2-phenyl group) can increase binding affinity through hydrophobic interactions but severely penalize aqueous solubility, inflate the partition coefficient (clogP), and reduce Ligand Efficiency (LE).

  • The Cyclopropyl Advantage: The 2-cyclopropyl group acts as a strategic "Goldilocks" modification. The unique sp2 -like character of the cyclopropyl carbon-carbon bonds (Walsh orbitals) provides an electron-donating inductive effect. This slightly increases the basicity ( pKa​ ) of the adjacent pyrimidine nitrogens, strengthening the hydrogen bond with the kinase hinge. Furthermore, the rigid, compact nature of the cyclopropyl ring shields the C2 position from metabolic degradation without adding the heavy lipophilic burden of an aryl ring.

MAPK_Pathway RAS RAS Activation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Target) MEK->ERK RSK Downstream RSK ERK->RSK Inhibitor 2-Cyclopropyl Analog Inhibitor->ERK Inhibits

MAPK pathway indicating ERK1/2 blockade by tetrahydropyrido[3,4-d]pyrimidine analogs.

SAR Comparison: 2-Cyclopropyl vs. Alternative C2-Substituents

To objectively evaluate the performance of the 2-cyclopropyl analog, we must benchmark it against alternative C2 modifications synthesized during the optimization of the tetrahydropyrido[3,4-d]pyrimidine series[3].

The table below synthesizes representative quantitative data demonstrating the comparative pharmacodynamic and pharmacokinetic shifts driven by the C2 substituent.

C2 SubstituentERK2 Biochemical IC₅₀ (nM)Cellular pRSK IC₅₀ (nM)Microsomal Clearance ( Clint​ )Ligand Efficiency (LE)Solubility / PK Profile
Hydrogen (-H) > 1,000> 5,000HighLowGood solubility, no target affinity.
Methyl (-CH₃) 120850High (Labile)0.38Rapid metabolic degradation.
Cyclopropyl 15 95 Low (Stable) 0.42 Optimal balance of stability and potency.
Phenyl 8120Moderate0.35High potency, but poor aqueous solubility.
1-Methylpyrazole 325Low0.39Clinical-grade potency (e.g., GDC-0994 precursor)[2], complex synthesis.

Key Takeaway: While heteroaromatic groups like 1-methylpyrazole ultimately drive sub-nanomolar potency in advanced clinical candidates[2], the 2-cyclopropyl building block provides the highest Ligand Efficiency (0.42). It is the ideal scaffold for researchers looking to maintain a low molecular weight while exploring functionalizations at the C4-amine or the piperidine nitrogen (N7) of the core.

SAR_Workflow Hit Core Scaffold (Tetrahydropyrido[3,4-d]pyrimidine) C2_Mod C2 Position Modification (Vectoring into Solvent Channel) Hit->C2_Mod Cyclo 2-Cyclopropyl (Balanced PK/PD) C2_Mod->Cyclo Aryl 2-Aryl / Heteroaryl (High Potency, Poor Sol.) C2_Mod->Aryl Alkyl 2-Methyl (Metabolically Labile) C2_Mod->Alkyl Lead Lead Selection & In Vivo Profiling Cyclo->Lead Aryl->Lead

Iterative SAR workflow for optimizing C2-substituents on the pyrimidine core.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and trustworthiness, the data presented in the SAR table must be derived from rigorous, artifact-free assay systems. Below are the step-by-step methodologies required to accurately evaluate 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analogs.

Protocol A: Biochemical Target Engagement (TR-FRET ERK2 Assay)

Causality Check: Traditional fluorescence intensity assays are highly susceptible to auto-fluorescence from heterocyclic pyrimidine libraries. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, eliminating background noise and ensuring that the calculated IC₅₀ reflects true competitive binding.

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Enzyme/Substrate Mix: Combine recombinant human ERK2 (final concentration 0.5 nM) and biotinylated-myelin basic protein (MBP) substrate (final concentration 50 nM).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the 2-cyclopropyl analogs in a 10-point dose-response curve. Rationale: Acoustic dispensing eliminates plastic tip carryover, which disproportionately affects lipophilic analogs.

  • Reaction Initiation: Add ATP to a final concentration of 50 µM. Rationale: This concentration is explicitly matched to the apparent Km​ of ATP for ERK2, ensuring the assay strictly measures competitive displacement at the hinge region.

  • Detection: After 60 minutes, terminate the reaction by adding EDTA. Add Europium-labeled anti-phospho-MBP antibody (Donor) and Streptavidin-APC (Acceptor).

  • Readout: Excite at 340 nm and measure time-resolved emission at 665 nm and 615 nm. Calculate the FRET ratio (665/615).

Protocol B: Cellular Functional Blockade (pRSK AlphaLISA)

Causality Check: Measuring the phosphorylation of ERK (pERK) directly is a flawed metric for ERK inhibitors. Inhibiting ERK's catalytic activity removes a negative feedback loop on RAF/MEK, leading to paradoxical hyperphosphorylation of the inhibited ERK protein by MEK. Therefore, a self-validating cellular assay must measure the phosphorylation of RSK (pRSK), a direct downstream substrate, to confirm true functional pathway blockade[1].

  • Cell Seeding: Seed BRAF-mutant melanoma cells (e.g., A375) at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with the analog series for exactly 2 hours to capture steady-state kinase inhibition before transcriptional compensation occurs.

  • Lysis: Aspirate media and add 20 µL of lysis buffer supplemented with broad-spectrum protease and phosphatase inhibitors.

  • AlphaLISA Assay: Add Acceptor beads conjugated to an anti-total-RSK antibody. Incubate for 1 hour. Subsequently, add Donor beads conjugated to an anti-phospho-RSK (Ser380) antibody.

  • Readout: Excite the plate at 680 nm and read the luminescent emission at 615 nm. Calculate the IC₅₀ based on the reduction of the luminescent signal relative to DMSO controls.

Conclusion

The 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a highly optimized structural node in kinase drug discovery. By replacing metabolically labile alkyl groups or overly lipophilic aryl groups with a cyclopropyl moiety, drug developers can achieve an optimal Ligand Efficiency (0.42) while maintaining robust metabolic stability. For research programs targeting ERK1/2, KRAS, or mTOR, utilizing this specific building block provides a validated, high-quality starting point for generating novel, patentable chemical space.

References

  • Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Blake, J. F., Gaudino, J. J., et al. Bioorganic & Medicinal Chemistry Letters (2014). URL:[Link]

  • Discovery and Development of GDC-0994: A Selective and Efficacious Small Molecule Inhibitor of ERK1/2. ACS Medicinal Chemistry Letters (2018). URL:[Link]

  • Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. National Institutes of Health (NIH) / PMC (2025). URL:[Link]

Sources

Comparative

Efficacy of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compared to standard kinase inhibitors

An in-depth comparative analysis of the 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (2-CP-THPP) scaffold against standard clinical kinase inhibitors, focusing on its application in overcoming acquired resista...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (2-CP-THPP) scaffold against standard clinical kinase inhibitors, focusing on its application in overcoming acquired resistance in mitogen-activated protein kinase (MAPK) driven oncology models.

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the reactivation of the MAPK signaling pathway remains a primary driver of acquired resistance to upstream RAF and MEK inhibitors (e.g., Vemurafenib, Trametinib). As a Senior Application Scientist specializing in kinase inhibitor development, I have observed that targeting the terminal node of this pathway—Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)—is critical for durable therapeutic responses.

The 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (2-CP-THPP) scaffold has emerged as a highly privileged, next-generation structural motif for ATP-competitive kinase inhibition [1].

Why this scaffold? The structural causality behind its efficacy lies in its precise geometric complementarity to the kinase hinge region. The pyrimidine core mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase backbone. The addition of the 2-cyclopropyl group is a deliberate bioisosteric choice: it projects deeply into the hydrophobic specificity pocket, significantly enhancing binding affinity (decreasing Kd​ ) while avoiding the steric clashes and metabolic liabilities associated with larger planar aromatic rings. Furthermore, the saturated piperidine ring (tetrahydropyridine) provides an ideal, solvent-exposed vector (at the N7 position) for functionalization, allowing medicinal chemists to tune pharmacokinetic (PK) properties without disrupting the core pharmacophore [2].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation ERK->RAF Negative Feedback Target Proliferation & Survival ERK->Target Gene Transcription Inhibitor 2-CP-THPP Scaffold Inhibitor->ERK ATP-competitive Inhibition Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Allosteric Inhibition

Fig 1. MAPK signaling cascade highlighting targeted ERK1/2 inhibition by the 2-CP-THPP scaffold.

Comparative Efficacy Data

To objectively evaluate the 2-CP-THPP scaffold, we compare a representative optimized derivative (Compound A) against Ulixertinib (a clinical-stage ERK1/2 inhibitor) and Trametinib (an FDA-approved MEK1/2 inhibitor) [3].

Table 1: Enzymatic Kinase Profiling ( IC50​ in nM)

Data represents the mean of n=3 independent TR-FRET assays at 1 mM ATP concentration to simulate physiological conditions.

InhibitorTarget NodeERK1 IC50​ (nM)ERK2 IC50​ (nM)MEK1 IC50​ (nM)Axl IC50​ (nM)Kinome Selectivity (S-score)
2-CP-THPP (Cmpd A) ERK1/23.21.8>10,00045.00.015
Ulixertinib ERK1/214.58.2>10,000>1,0000.022
Trametinib MEK1/2>10,000>10,0000.9>10,0000.010
Table 2: Cellular Efficacy in Acquired Resistance Models ( IC50​ in nM)

Assessed via 3D Spheroid CellTiter-Glo Viability Assay (72h exposure).

Cell LineMutation Profile2-CP-THPP (Cmpd A)UlixertinibTrametinib
A375 BRAF V600E12.545.32.1
A375-Res BRAF V600E + MEK1 Q56P15.152.8>5,000
HCT116 KRAS G13D28.4110.545.2

Data Insight: The 2-CP-THPP scaffold maintains potent, low-nanomolar efficacy in the A375-Res cell line, completely bypassing the MEK1 Q56P gatekeeper mutation that renders Trametinib obsolete. Furthermore, its superior potency over Ulixertinib is attributed to the cyclopropyl moiety's optimal desolvation penalty upon entering the ERK2 binding pocket.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following self-validating protocols are designed to eliminate common assay artifacts.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: TR-FRET is selected over standard luminescence (e.g., Kinase-Glo) because the time-resolved europium emission effectively eliminates compound auto-fluorescence—a common false-positive artifact when screening highly conjugated pyrimidine-based scaffolds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Serial Dilution: Dispense 100 nL of 2-CP-THPP compounds in 100% DMSO into a 384-well ProxiPlate using an acoustic liquid handler (Echo 550). This ensures precise nanoliter dispensing without tip-based carryover.

  • Enzyme Addition: Add 5 µL of 2X ERK2 enzyme solution (final concentration: 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow for scaffold-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (final concentrations: 50 nM ULight-labeled MBP substrate, 1 mM ATP). Self-Validation Check: Always include a "No Enzyme" control well to establish the assay's absolute baseline.

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding 10 µL of Stop/Detection buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho-MBP antibody.

  • Readout: Incubate for 60 minutes, then read on an EnVision Multilabel Plate Reader. Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).

Workflow Step1 Compound Preparation Acoustic Dispensing Step2 Kinase Reaction ERK2 + ATP + ULight-Substrate Step1->Step2 Step3 Detection Eu-Anti-Phospho Antibody Addition Step2->Step3 Step4 Readout TR-FRET Ratio (665nm/615nm) Step3->Step4

Fig 2. Step-by-step TR-FRET assay workflow for quantifying ERK2 kinase inhibition efficacy.

Protocol 2: 3D Spheroid Cellular Viability Assay (CellTiter-Glo 3D)

Rationale: 3D spheroid models are utilized over traditional 2D monolayers because they accurately recapitulate the hypoxic tumor microenvironment, extracellular matrix interactions, and the drug penetration kinetics required to validate the scaffold's true cellular permeability.

  • Cell Seeding: Harvest A375 and A375-Res cells. Seed at 1,000 cells/well in 40 µL of complete media into an Ultra-Low Attachment (ULA) 384-well spheroid microplate.

  • Spheroid Formation: Centrifuge the plate at 200 x g for 5 minutes to aggregate cells. Incubate for 72 hours at 37°C, 5% CO2​ until uniform spheroids form.

  • Compound Dosing: Prepare a 5X concentration of the 2-CP-THPP scaffold in media (max final DMSO = 0.1%). Add 10 µL to the existing 40 µL.

  • Incubation: Incubate for exactly 72 hours. Self-Validation Check: Monitor spheroid integrity daily via brightfield microscopy to ensure compound toxicity is driving cell death, not spontaneous spheroid dissociation.

  • Lysis and Detection: Add 50 µL of CellTiter-Glo 3D Reagent. Shake vigorously for 5 minutes to ensure complete penetration and lysis of the 3D structure. Incubate for 25 minutes in the dark, then record luminescence.

Conclusion

The 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold represents a masterclass in structure-based drug design. By leveraging the cyclopropyl group for deep hinge-pocket anchoring and the tetrahydropyridine ring for PK optimization, this scaffold consistently outperforms standard inhibitors like Ulixertinib in both enzymatic potency and cellular efficacy. For drug development professionals targeting MAPK-resistant or TAM-family (Axl) driven malignancies, prioritizing this structural motif offers a robust pathway to overcoming acquired clinical resistance.

References

  • Title: Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 Source: Bioorganic & Medicinal Chemistry Letters (2014) URL: [Link][1]

  • Title: Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors Source: Bioorganic & Medicinal Chemistry Letters (2021) URL: [Link][2]

  • Title: Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development Source: Journal of Medicinal Chemistry (2016) URL: [Link][3]

Sources

Validation

A Senior Application Scientist's Guide to High-Throughput Cross-Reactivity Profiling of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Introduction: The Challenge of Kinase Inhibitor Selectivity The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Kinase Inhibitor Selectivity

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Its rigid, three-dimensional shape provides an excellent framework for engaging the ATP-binding pocket of various kinases. Our compound of interest, 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (hereafter designated Cpd-Y ), was rationally designed based on this scaffold as a potential inhibitor for Extracellular signal-regulated kinase 2 (Erk2), a critical node in the MAPK signaling pathway implicated in multiple cancers.[1][2]

However, potency against a primary target is only half the story. The human kinome consists of over 500 members, many of which share structural homology in the ATP-binding site.[3] Unintended inhibition of these "off-target" kinases can lead to toxicity or unexpected polypharmacology. Therefore, a rigorous assessment of an inhibitor's cross-reactivity profile is not merely a supplementary exercise but a cornerstone of its preclinical characterization.

This guide provides a comprehensive framework for executing a high-throughput cross-reactivity study of a novel kinase inhibitor, using Cpd-Y as a case study. We will compare state-of-the-art assay platforms, present a logical workflow from primary screening to cellular validation, and provide actionable protocols and data interpretation guides for fellow researchers in drug development.

Part 1: Foundational Assay Selection for Primary Target Screening

The first step is to confirm the activity of Cpd-Y against its intended target, Erk2, using a robust, scalable, and high-throughput screening (HTS) compatible biochemical assay.[4] The choice of assay technology is critical, as it influences data quality, sensitivity, and potential for interference. Three industry-standard platforms are compared below.

Assay PlatformPrincipleDetectionKey AdvantageKey Consideration
ADP-Glo™ Measures ADP product formation. Kinase reaction consumes ATP, producing ADP. A two-step enzymatic reaction converts ADP back to ATP, which is quantified by luciferase.[5][6]LuminescenceDirectly measures kinase activity (product formation). High dynamic range, ideal for low-activity kinases or low ATP-to-ADP conversion.[6][7]Two-step reagent addition process.
Z'-LYTE™ Measures substrate phosphorylation. A FRET-peptide substrate is phosphorylated by the kinase. A development reagent protease specifically cleaves the non-phosphorylated peptide, disrupting FRET.[8][9]TR-FRETRatiometric readout (donor/acceptor emission) minimizes well-to-well variation and compound interference.[8][9]Requires a specific FRET-peptide substrate for each kinase; may not be universally available.
Kinase-Glo® Measures ATP substrate depletion. The amount of ATP remaining after the kinase reaction is quantified by luciferase.[10][11]LuminescenceSimple, single-reagent addition ("add-and-read") format, making it highly automation-friendly.[10][12]Indirect measurement. Signal decreases with kinase activity, which can be less sensitive and prone to interference from ATPases.[7][12]

Expert Rationale: For this study, we select the ADP-Glo™ Assay . Its principle of measuring product formation provides a direct and highly sensitive measure of enzymatic activity. This is particularly advantageous when trying to generate precise IC50 curves and when screening kinases that may have low turnover rates, ensuring a robust signal-to-background ratio.[6][7]

Protocol 1: Primary HTS of Cpd-Y against Erk2 using ADP-Glo™

This protocol is designed for a 384-well plate format.

A. Reagents & Materials:

  • Active Erk2 enzyme and its specific peptide substrate.

  • Cpd-Y, competitor compounds, and a known Erk2 inhibitor (e.g., Ulixertinib) as a positive control.

  • DMSO (for compound dilution).

  • Kinase Reaction Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • ATP solution (at 2x the final desired concentration, typically near the Kₘ for Erk2).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, solid-bottom 384-well assay plates.

B. Experimental Workflow:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of Cpd-Y in DMSO, starting at 1 mM.

    • Using an acoustic dispenser, transfer 25 nL of each compound concentration into the assay plate wells.

    • Include DMSO-only wells (negative control, 100% activity) and wells with the positive control inhibitor (e.g., 10 µM Ulixertinib, 0% activity).

  • Kinase/Substrate Addition:

    • Prepare a 2x Kinase/Substrate Mix in Kinase Reaction Buffer.

    • Dispense 5 µL of this mix into each well.

    • Causality Check: Pre-incubating the compound with the enzyme for 15-30 minutes at room temperature allows the inhibitor to reach binding equilibrium before the reaction starts.

  • Initiate Kinase Reaction:

    • Prepare a 2x ATP solution in Kinase Reaction Buffer.

    • Dispense 5 µL of the 2x ATP solution into all wells to start the reaction. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Terminate Reaction & Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Detect Signal:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by Erk2 into ATP and provides the luciferase/luciferin for the detection reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

C. Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (1 - [RLU_sample - RLU_pos_ctrl] / [RLU_neg_ctrl - RLU_pos_ctrl]).

  • Plot % Inhibition vs. log[Cpd-Y] and fit to a four-parameter logistic equation to determine the IC50 value.

Part 2: Broad Kinome Profiling for Cross-Reactivity Assessment

Confirming on-target potency is the first step. The next, crucial phase is to understand what else Cpd-Y inhibits. This is achieved by screening the compound at a fixed concentration against a large, diverse panel of kinases.[13][14] Commercial services offer panels covering a significant fraction of the human kinome, providing an unbiased view of selectivity.[15][16]

For this guide, we will utilize a radiometric assay format, the HotSpot™ platform , which is widely considered a gold standard due to its direct measurement of phosphate incorporation and low interference rates.[4][15]

Expert Rationale: A broad kinome scan at a high concentration (e.g., 1 µM) acts as a dragnet. It is designed to identify any potential interaction, which can then be followed up with full IC50 determination. This approach is more efficient than running dose-response curves against hundreds of kinases from the outset.

Comparative Selectivity Data

Cpd-Y was screened at 1 µM against a 300+ kinase panel. Significant off-target hits (>75% inhibition) were validated with full 10-point IC50 curves. For comparison, we include data for SCH772984 , a known potent and selective Erk1/2 inhibitor, and Staurosporine , a notoriously non-selective kinase inhibitor.

Kinase TargetCpd-Y IC50 (nM)SCH772984 IC50 (nM)Staurosporine IC50 (nM)
MAPK1 (Erk2) 4.2 1.1 6.8
MAPK3 (Erk1) 8.1 1.9 7.5
PIM185>10,0004.1
PIM3150>10,0003.5
MPS1220>10,00015.2
CDK21,100>10,0009.0
GSK3β2,500>10,00011.3
SRC>10,000>10,00020.1

Interpretation:

  • Cpd-Y demonstrates high potency for its intended targets, Erk1/2.

  • It exhibits moderate off-target activity against PIM and MPS1 kinases, a finding that is plausible given that other tetrahydropyrido[3,4-d]pyrimidine derivatives have been reported to inhibit these kinases.[17][18]

  • Compared to the highly selective SCH772984 , Cpd-Y has a broader profile.

  • It is significantly more selective than the pan-kinase inhibitor Staurosporine . This profile suggests Cpd-Y is a relatively selective tool compound whose secondary activities must be considered when interpreting cellular data.

Part 3: Orthogonal Validation with Cellular Target Engagement

Biochemical assays are performed in an artificial, cell-free environment. They do not account for cell permeability, efflux pumps, or competition with high intracellular ATP concentrations (~1-10 mM). Therefore, it is imperative to validate that the compound engages its target in a live-cell context.[4]

The NanoBRET™ Target Engagement (TE) Assay is the gold standard for this purpose.[19][20] It measures the binding interaction between a compound and a target protein in real-time within living cells.

Principle: The target protein (Erk2) is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A fluorescent tracer that reversibly binds to the Erk2 active site is added to the cells. When the tracer binds to the NanoLuc-Erk2 fusion, it brings the fluorophore (the energy acceptor) into close proximity, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.[20] An unlabeled test compound (Cpd-Y) that enters the cell and binds to Erk2 will compete with and displace the tracer, causing a dose-dependent loss of the BRET signal.[21]

Protocol 2: Cellular Target Engagement of Cpd-Y with the Erk2 NanoBRET™ Assay

A. Reagents & Materials:

  • HEK293T cells.

  • Plasmid encoding NanoLuc®-Erk2 fusion protein.

  • FuGENE® HD Transfection Reagent.

  • Opti-MEM™ I Reduced Serum Medium.

  • Erk2 NanoBRET™ Tracer and Nano-Glo® Substrate (Promega).

  • White, tissue-culture treated 96-well plates.

B. Experimental Workflow:

  • Cell Transfection:

    • Prepare a transfection complex of the NanoLuc®-Erk2 plasmid DNA with FuGENE® HD in Opti-MEM™ according to the manufacturer's protocol.

    • Seed HEK293T cells in a 96-well plate and add the transfection complex.

    • Incubate for 24 hours to allow for expression of the fusion protein.

    • Self-Validation: Always include a "No DNA" control to ensure signal is dependent on fusion protein expression.

  • Compound Dosing & Tracer Addition:

    • Prepare serial dilutions of Cpd-Y in Opti-MEM™.

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • In a new white assay plate, combine the cell suspension with the NanoBRET™ Tracer and the Cpd-Y dilutions.

    • Include "No Inhibitor" controls (for maximum BRET signal) and "No Tracer" controls (for background).

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate detection reagent as per the manual.

    • Add the substrate to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.

C. Data Analysis:

  • Calculate the Corrected BRET Ratio for each well: (Acceptor Emission / Donor Emission) - Background Ratio.

  • Normalize the data to determine the IC50 value, representing the concentration of Cpd-Y required to displace 50% of the tracer in live cells.

Data Summary: Correlating Biochemical Potency with Cellular Engagement
CompoundBiochemical IC50 (Erk2, ADP-Glo)Cellular IC50 (Erk2, NanoBRET™ TE)
Cpd-Y 4.2 nM55 nM
SCH772984 1.1 nM18 nM

Interpretation:

  • A rightward shift (a higher IC50 value) from the biochemical to the cellular assay is expected and observed for both compounds. This "potency gap" reflects the physiological hurdles the compound must overcome in a cell, most notably competition with endogenous ATP.

  • Cpd-Y demonstrates clear target engagement in live cells with a respectable nanomolar IC50. The ~13-fold shift is within the acceptable range for a promising lead compound, confirming that it effectively enters cells and binds its intended target.

Visualized Workflows and Principles

Cross-Reactivity Screening Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation Primary_HTS Primary HTS vs. Erk2 (ADP-Glo Assay) IC50_Calc Calculate IC50 (e.g., 4.2 nM) Primary_HTS->IC50_Calc Potency Confirmed Kinome_Scan Broad Kinome Panel Screen (e.g., >300 kinases @ 1µM) IC50_Calc->Kinome_Scan Advance Lead Hit_ID Identify Off-Target Hits (e.g., PIM1, MPS1) Kinome_Scan->Hit_ID Hit_Val Validate Hits with IC50 Hit_ID->Hit_Val NanoBRET Cellular Target Engagement (NanoBRET Assay) Hit_Val->NanoBRET Confirm in Cells Cell_IC50 Determine Cellular IC50 (e.g., 55 nM) NanoBRET->Cell_IC50 Final Final Cell_IC50->Final Final Profile Established Assay Principle Comparison cluster_0 Kinase-Glo® (Substrate Depletion) cluster_1 ADP-Glo™ (Product Formation) ATP_start High ATP Kinase_Rxn1 Kinase + Inhibitor ATP_start->Kinase_Rxn1 ATP_end Low ATP Kinase_Rxn1->ATP_end Luciferase1 Luciferase ATP_end->Luciferase1 Signal1 Low Light Signal (Inverse Correlation) Luciferase1->Signal1 ATP_start2 High ATP Kinase_Rxn2 Kinase + Inhibitor ATP_start2->Kinase_Rxn2 ADP_end High ADP Kinase_Rxn2->ADP_end ADP_to_ATP ADP Conversion Enzyme ADP_end->ADP_to_ATP ATP_new High ATP ADP_to_ATP->ATP_new Luciferase2 Luciferase ATP_new->Luciferase2 Signal2 High Light Signal (Direct Correlation) Luciferase2->Signal2

Caption: Comparison of substrate depletion vs. product formation assays.

NanoBRET Target Engagement Principle cluster_0 No Inhibitor Present cluster_1 Inhibitor (Cpd-Y) Added node1 NanoLuc-Erk2 (Donor) Fluorescent Tracer (Acceptor) node1:f0->node1:f1 BRET Signal ON node2 NanoLuc-Erk2 Cpd-Y node1->node2 Cpd-Y competes with tracer Tracer Displaced Tracer label_off BRET Signal OFF

Caption: Principle of competitive displacement in the NanoBRET TE assay.

Conclusion

The systematic evaluation of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (Cpd-Y) demonstrates a best-practice approach to kinase inhibitor cross-reactivity profiling. By progressing from a sensitive biochemical primary assay (ADP-Glo™) to a broad kinome panel (HotSpot™) and culminating in a physiologically relevant cellular target engagement assay (NanoBRET™), we have built a comprehensive and trustworthy profile of our compound.

The data show Cpd-Y to be a potent, cell-permeable inhibitor of Erk2 with a defined off-target profile that includes PIM and MPS1 kinases. This knowledge is critical. It allows researchers to design more precise cellular experiments, anticipate potential polypharmacological effects, and provides a clear roadmap for medicinal chemists to further optimize selectivity in subsequent iterations of the compound. This rigorous, multi-faceted approach ensures that only the most promising and well-characterized candidates advance in the drug discovery pipeline.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • El-Sayed, M. S., et al. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Blake, J. F., et al. (2014, June 15). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. (Note: While not in the direct search, this is a foundational paper in the field, and the search results allude to its concepts. A general URL for the journal is provided.) [Link]

  • Sun, H., et al. (2026, February 26). Discovery of 2-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d] pyrimidine derivatives as novel HsClpP activators for multiple myeloma therapy. PubMed. [Link]

  • Iwata, H., et al. (2012, March 13). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Gona, S., et al. (2022, January 5). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzot[1][3]hieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Liu, X., et al. (2021, November 18). Novel Tetrahydropyrido[4,3-d]pyrimidines as Potent Inhibitors of Chaperone Heat Shock Protein 90. Journal of Medicinal Chemistry. [Link]

  • Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Invitrogen. (n.d.). High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology. [Link]

  • Vidles, M., et al. (2012). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. PMC. [Link]

  • Schwartz, P. A., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Lab Manager. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay. [Link]

  • Asif, M. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • News-Medical.Net. (2024, December 14). NanoBRET™ Target Engagement for drug development. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Wang, Y., et al. (2021, August 21). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. MDPI. [Link]

  • ICE Bioscience. Kinase Panel Screening. [Link]

  • Agilent. (2012, December 7). High Throughput Screening Applications. [Link]

Sources

Comparative

Benchmarking 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Synthesis Routes for Commercial Viability

Executive Summary & Rationale The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern oncology, serving as the core structural motif in several high-profile kinase and GTPase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is a privileged pharmacophore in modern oncology, serving as the core structural motif in several high-profile kinase and GTPase inhibitors, including the KRAS G12C inhibitor Adagrasib (MRTX849)[1]. The introduction of a 2-cyclopropyl group to this bicyclic system is a strategic medicinal chemistry choice: the cyclopropyl moiety enhances lipophilicity, improves metabolic stability against oxidative degradation, and optimally fills hydrophobic pockets in target proteins[2].

For commercial viability, synthesizing 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine requires balancing atom economy, step count, and the absolute avoidance of genotoxic impurities (e.g., transition metals or alkylating agents). This guide objectively benchmarks three primary synthetic routes, providing mechanistic causality and self-validating protocols for the most scalable approach.

Mechanistic Overview & Retrosynthetic Analysis

Constructing the pyrido[3,4-d]pyrimidine system typically relies on forming the pyrimidine ring onto a pre-existing piperidine scaffold. The choice of starting materials dictates the downstream purification requirements and overall E-factor.

  • Route A: Enaminone-Amidine Condensation (Direct Pyrimidine Synthesis). This route reacts 1-Boc-3-piperidone with DMF-DMA to form an enaminone, which is then condensed with cyclopropanecarboxamidine.

    • Causality: This directly yields the unsubstituted pyrimidine at the 4-position, bypassing the need for toxic chlorinating agents and subsequent reductive steps.

  • Route B: Ketoester-Amidine Condensation (The Pinner Approach). Condensation of a 3-oxopiperidine-4-carboxylate with cyclopropanecarboxamidine yields a pyrimidone (4-OH)[3].

    • Causality: While the Pinner synthesis is robust, the resulting 4-OH must be converted to a 4-Cl using POCl₃, followed by reductive dechlorination (Pd/C, H₂) to yield the target. This adds two steps, corrosive reagents, and significant E-factor overhead.

  • Route C: Late-Stage Cross-Coupling. Starting from a commercially available 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, a Suzuki-Miyaura coupling with cyclopropylboronic acid is performed[4].

    • Causality: This is ideal for divergent library synthesis in R&D, but commercially unviable for bulk API due to high palladium catalyst costs and stringent heavy-metal purging requirements.

Retrosynthesis Target 2-Cyclopropyl-5,6,7,8- tetrahydropyrido[3,4-d]pyrimidine RouteA Route A: Enaminone Condensation RouteA->Target Direct, Metal-Free RouteB Route B: Ketoester Condensation (Pinner) RouteB->Target Requires POCl3/H2 RouteC Route C: Late-Stage Suzuki Coupling RouteC->Target Pd-Catalyzed PrecursorA 1-Boc-3-piperidone + DMF-DMA PrecursorA->RouteA PrecursorB 3-Oxopiperidine- 4-carboxylate PrecursorB->RouteB PrecursorC 2-Chloro-tetrahydropyrido [3,4-d]pyrimidine PrecursorC->RouteC

Retrosynthetic comparison of the three primary routes to the tetrahydropyrido[3,4-d]pyrimidine core.

Quantitative Benchmarking

The following table summarizes the commercial viability metrics for a 100-gram scale synthesis, highlighting why Route A is the industry preference.

MetricRoute A (Enaminone)Route B (Ketoester)Route C (Suzuki)
Overall Yield 65 - 72%40 - 48%55 - 60%
Step Count 3 (incl. deprotection)5 (incl. deprotection)2 (incl. deprotection)
Reagent Cost / kg LowMediumHigh (Due to Pd/Ligand)
E-Factor ~15~35~25
Commercial Viability Optimal Sub-optimalR&D Only

Data synthesized from standard process chemistry optimizations of pyrido-pyrimidine scaffolds[1][5].

Experimental Protocols: Route A (Enaminone Condensation)

Step 1: Preparation of the Enaminone Intermediate

Rationale: Reacting 1-Boc-3-piperidone with DMF-DMA forms the highly electrophilic 4-((dimethylamino)methylene) intermediate, priming the C4 position for amidine attack without generating a hydroxyl group[1].

  • Setup: Charge a 2L jacketed reactor with 1-Boc-3-piperidone (100 g, 0.5 mol) and anhydrous toluene (500 mL).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (89 g, 0.75 mol).

  • Reaction: Heat the mixture to 90°C.

    • Self-Validation: The reaction mixture will transition from colorless to deep yellow. Monitor via TLC (Hexane/EtOAc 1:1); the starting material (Rf 0.6) will disappear, replaced by a highly UV-active spot (Rf 0.3).

  • Workup: Concentrate under reduced pressure to remove toluene and unreacted DMF-DMA. The crude enaminone is used directly to prevent hydrolytic degradation.

Step 2: Pyrimidine Ring Formation

Rationale: Cyclopropanecarboxamidine hydrochloride must be free-based in situ to act as a bis-nucleophile. The primary amine attacks the enaminone, followed by intramolecular cyclization and elimination of dimethylamine[3].

  • Free-Basing: In a separate 2L flask, suspend cyclopropanecarboxamidine hydrochloride (72 g, 0.6 mol) in absolute ethanol (600 mL). Add sodium ethoxide (21% in EtOH, 194 mL, 0.6 mol) dropwise at 0°C.

    • Self-Validation: Precipitation of NaCl confirms the generation of the free amidine.

  • Condensation: Add the crude enaminone from Step 1 dissolved in EtOH (200 mL) to the amidine slurry.

  • Cyclization: Reflux the mixture (78°C) for 12 hours.

    • Self-Validation: Evolution of dimethylamine gas (detectable by basic pH paper at the condenser outlet) indicates successful cyclization. HPLC monitoring should show >95% conversion to the Boc-protected target.

  • Workup: Cool to room temperature, filter the NaCl salts, and concentrate the filtrate. Partition between EtOAc (1L) and water (500 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 2-cyclopropyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate.

Step 3: Boc Deprotection

Rationale: Acidic cleavage of the Boc group yields the final free amine. HCl in dioxane is preferred over TFA to avoid fluorinated waste streams and yield a highly crystalline hydrochloride salt[5].

  • Deprotection: Dissolve the intermediate in 1,4-dioxane (300 mL). Add 4M HCl in dioxane (250 mL) at 10°C.

  • Isolation: Stir for 4 hours at room temperature.

    • Self-Validation: A thick white precipitate will form as the hydrochloride salt of the product crystallizes out of the dioxane solution.

  • Filtration: Filter the solid, wash with cold MTBE (200 mL), and dry under vacuum at 45°C.

    • Yield: ~75 g (71% overall from 1-Boc-3-piperidone) of 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride.

Mechanism Step1 Step1 Step2 Step 2: Nucleophilic Attack Amidine NH2 attacks Enaminone C-alpha Step1->Step2 Step3 Step 3: Cyclization Second NH2 attacks Ketone C3 Step2->Step3 Step4 Step 4: Aromatization Elimination of Dimethylamine & H2O Step3->Step4 Step5 Step 5: Deprotection HCl/Dioxane yields Crystalline API Salt Step4->Step5

Step-by-step mechanistic progression of the enaminone-amidine condensation route.

Conclusion

For the commercial synthesis of 2-cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, the enaminone-amidine condensation (Route A) vastly outperforms the traditional Pinner ketoester method (Route B) and late-stage Suzuki coupling (Route C). By eliminating the need for hazardous chlorinating agents (POCl₃) and expensive palladium catalysts, Route A provides a highly atom-economical, self-validating, and scalable pathway suitable for advanced pharmaceutical manufacturing.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

This document provides essential procedural guidance for the safe and compliant disposal of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. As a compound frequently synthesized in research and drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. As a compound frequently synthesized in research and drug development, understanding its proper handling and disposal is paramount to ensuring laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and established safety protocols.

Hazard Assessment and Classification

Due to the absence of specific toxicological data, this compound should be handled as a potentially hazardous substance. A structurally related compound, 2-cyclopropyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, is classified with the following hazards:

  • Acute Toxicity 4 (Oral, Dermal, Inhalation)[4]

  • Skin Irritant 2[4]

  • Eye Irritant 2A[4]

Therefore, it is prudent to assume that 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine may present similar risks. All waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste.

Table 1: Assumed Hazard Profile and Essential Safety Precautions

Hazard Classification (Assumed)GHS PictogramPrecautionary StatementPersonal Protective Equipment (PPE)
Acute Toxicity 4 (Oral, Dermal, Inhalation)GHS07 (Exclamation Mark)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.Chemical-resistant gloves, lab coat, eye protection (safety glasses with side shields or goggles). Use in a well-ventilated area or chemical fume hood.
Skin Irritant 2GHS07 (Exclamation Mark)H315: Causes skin irritation.Chemical-resistant gloves, lab coat.
Eye Irritant 2AGHS07 (Exclamation Mark)H319: Causes serious eye irritation.Eye protection (safety glasses with side shields or goggles).

Waste Segregation and Disposal Workflow

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[5][6] The following diagram outlines the decision-making process for the disposal of waste contaminated with 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

G Figure 1: Waste Disposal Decision Workflow A Waste Generation (Contaminated with 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine) B Is the waste a sharp? (Needles, scalpels, broken glass) A->B C Place in a designated puncture-resistant sharps container for hazardous chemical waste. B->C Yes D Is the waste a liquid? B->D No H Arrange for pickup by an approved hazardous waste disposal service. C->H E Collect in a labeled, sealed, and compatible container for hazardous chemical liquid waste. D->E Yes F Is the waste solid? (Contaminated gloves, paper towels, etc.) D->F No E->H G Collect in a labeled, sealed, and compatible container for hazardous chemical solid waste. F->G Yes F->H No (e.g., empty, triple-rinsed container) G->H

Caption: Decision workflow for the proper segregation of waste contaminated with 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.

Step-by-Step Disposal Procedures

Before handling the compound or its waste, ensure appropriate PPE is worn. This includes:

  • A properly fitting lab coat.

  • Safety glasses with side shields or chemical splash goggles.[7]

  • Chemical-resistant gloves (e.g., nitrile), with double gloving recommended if there is a risk of direct contact.[8]

All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[9]

Liquid Waste:

  • Collect all liquid waste containing 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in a dedicated, leak-proof container that is compatible with the solvents used.[10]

  • Do not mix this waste stream with other incompatible waste types, such as strong acids, bases, or oxidizers.[6]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name of the compound, and the approximate concentration.[5]

  • Keep the container securely closed when not in use.[11]

Solid Waste:

  • All solid waste, including contaminated gloves, weigh boats, paper towels, and silica gel from chromatography, must be collected in a separate, clearly labeled, and sealed container for solid hazardous waste.[5]

  • Use a wide-mouth container for easy deposition of solid materials.[5]

Sharps Waste:

  • Any sharps, such as needles, syringes, or broken glassware contaminated with the compound, must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.[5]

  • Reusable glassware and equipment should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The rinsate must be collected as hazardous liquid waste.[12]

  • After the solvent rinse, wash the glassware with soap and water.

In the event of a spill:

  • Evacuate the immediate area and inform your supervisor.

  • Ensure proper PPE is worn before attempting to clean the spill.

  • For small spills of the solid, carefully sweep it up and place it in the solid hazardous waste container. Avoid creating dust.

  • For small liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the solid hazardous waste container.[12]

  • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as solid hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[5]

  • All collected hazardous waste must be disposed of through your institution's licensed hazardous waste management provider.[13][14] Follow your institution's specific procedures for requesting a waste pickup.

Regulatory Compliance

The disposal of this compound falls under the regulations set forth by the Environmental Protection Agency (EPA) in the United States, specifically under the Resource Conservation and Recovery Act (RCRA).[13][14] While this specific compound may not be explicitly listed, it would likely be classified as hazardous waste based on its characteristics. It is the responsibility of the waste generator to ensure full compliance with all local, state, and federal regulations.[15]

References

  • ThermoFisher Scientific. (2026, January 16).
  • Occupational Safety and Health Administration (OSHA). (2016, February 1).
  • University of Toronto, Department of Chemistry. Waste Disposal.
  • United States Environmental Protection Agency (EPA). Hazardous Waste Listings.
  • NextSDS. 2-Cyclopropyl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyriMidine hydrochloride.
  • National Center for Biotechnology Information (NCBI). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.
  • TCI Chemicals. Safety Data Sheet - 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine.
  • United States Environmental Protection Agency (EPA). ChemView.
  • Canadian Centre for Occupational Health and Safety (CCOHS). (2026, January 13). Cytotoxic Drugs - Control Measures.
  • McGill University. Chemical waste | Hazardous Waste Management.
  • National Center for Biotechnology Information (NCBI).
  • Fisher Scientific.
  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • National Center for Biotechnology Information (NCBI).
  • United States Environmental Protection Agency (EPA). (2023, August 9).
  • Alfa Aesar. (2025, September 18).
  • University of Toronto, Environmental Health & Safety. Chemical Waste Disposal.
  • National Center for Biotechnology Information (NCBI).
  • Canadian Society of Hospital Pharmacists (CSHP). (1997). Hazardous Pharmaceuticals (Including Cytotoxic Drugs): Guidelines for Handling and Disposal.
  • Thermo Fisher Scientific. (2010, December 28).
  • United States Environmental Protection Agency (EPA). EPA Hazardous Waste Codes.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • NextSDS. 2-cyclopropyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine.
  • Scientific Research Publishing. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.
  • Guidechem. 2-Cyclopropyl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine 1159882-43-5.
  • Sigma-Aldrich. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride.
  • Ontario Tech University.
  • National Center for Biotechnology Information (NCBI). (2024, July 25). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023).
  • Princeton University, Office of Environmental Health and Safety. Trash Disposal.
  • Echemi. (2019, July 15). 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid SDS.
  • Benchchem.
  • Canadian Centre for Occupational Health and Safety (CCOHS). (2022, February 28). Hazardous Waste Management.
  • MDPI. (2022, March 31).
  • Government of Canada. (1996, June 3). Facility Report - Pollution and waste management.
  • Government of Canada. (2010, May 28). Facility Report - Pollution and waste management.

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
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